molecular formula C38H52N4O7S2 B15555894 Sulfo-Cy5 amine

Sulfo-Cy5 amine

Numéro de catalogue: B15555894
Poids moléculaire: 741.0 g/mol
Clé InChI: YAAUASLQACUDFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-Cy5 amine is a useful research compound. Its molecular formula is C38H52N4O7S2 and its molecular weight is 741.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C38H52N4O7S2

Poids moléculaire

741.0 g/mol

Nom IUPAC

(2Z)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

Clé InChI

YAAUASLQACUDFY-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye. Its robust photostability and reactive amine group make it a versatile tool for labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The addition of sulfonate groups enhances its water solubility, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.[3][4]

Chemical and Physical Properties

This compound is a derivative of the cyanine 5 (Cy5) dye, featuring a primary amine for conjugation and sulfo groups for increased hydrophilicity.[2][4] This structure allows for straightforward labeling of molecules containing carboxylic acids, activated NHS esters, or carbonyls.[5]

PropertyValueReferences
Chemical Formula C₃₈H₅₂N₄O₇S₂[5]
Molecular Weight ~741 g/mol [5]
CAS Number 2183440-44-8[5]
Appearance Dark blue solid
Solubility Water, DMF, DMSO, Alcohols[5]
Storage -20°C, desiccated and protected from light[3]

Core Photophysical Properties

The photophysical characteristics of this compound make it a bright and efficient fluorophore in the far-red spectrum. A key advantage of using dyes in this region is the reduced autofluorescence from biological specimens, leading to higher signal-to-noise ratios in imaging applications.[6]

ParameterValueReferences
Excitation Maximum (λabs) 646 nm[1][5]
Emission Maximum (λem) 662 nm[1][5]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.28[5]
Stokes Shift 16 nm[1]
Correction Factor (CF₂₆₀) 0.04
Correction Factor (CF₂₈₀) 0.04

Photophysical Processes and Application Workflows

To visualize the underlying principles and common applications of this compound, the following diagrams illustrate the key photophysical transitions, a typical experimental workflow for its characterization, and a common bioconjugation reaction.

Jablonski_Diagram cluster_S0 Singlet Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 Triplet State (T₁) S0 Vibrational Levels S0_0 S1_2 S0_0->S1_2 Absorption (Excitation) S0_1 S0_2 S1 Vibrational Levels S1_0 S1_0->S0_1 Fluorescence (Emission) S1_0->S0_2 Internal Conversion T1_0 S1_0->T1_0 Intersystem Crossing S1_1 S1_2->S1_0 Vibrational Relaxation T1_0->S0_0 Phosphorescence

Caption: Jablonski diagram illustrating electron transitions in this compound.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare series of dilutions of a known standard (e.g., Rhodamine 101) abs Measure absorbance at excitation wavelength (λex) for all solutions (Abs < 0.1) prep_std->abs prep_sample Prepare series of dilutions of this compound in the same solvent prep_sample->abs fluor Measure fluorescence emission spectra for all solutions at λex abs->fluor integrate Integrate the area under each emission spectrum fluor->integrate plot Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate->plot gradient Determine the gradient (Grad) of the linear plots plot->gradient calc Calculate Quantum Yield (Φx) using the comparative formula gradient->calc

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Caption: Amine-reactive labeling using this compound and an NHS ester.

Experimental Protocols

Accurate characterization of photophysical properties is essential for the reliable application of fluorescent dyes. The following are standard protocols for measuring the key parameters of this compound.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to concentration.

1. Materials:

  • This compound
  • Spectroscopic grade solvent (e.g., water, PBS)
  • Calibrated spectrophotometer
  • Analytical balance
  • Volumetric flasks and precision pipettes

2. Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the maximum absorption wavelength (λabs) fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
  • Measure Absorbance: For each dilution, measure the absorbance spectrum and record the absorbance value at the λabs (~646 nm). Use the same solvent as a blank reference.
  • Plot Data: Create a plot of absorbance at λabs (y-axis) versus concentration in M (x-axis).
  • Calculate ε: Perform a linear regression on the plotted data. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M), the slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ) by the Comparative Method

The comparative method is a widely used technique that measures the fluorescence intensity of the sample relative to a standard with a known quantum yield.[7]

1. Materials:

  • This compound
  • A quantum yield standard with overlapping absorption at the chosen excitation wavelength (e.g., Rhodamine 101 in ethanol, Φ = 1.0).
  • Spectroscopic grade solvents
  • Calibrated spectrofluorometer with a corrected emission spectrum
  • Calibrated spectrophotometer
  • 1 cm path length quartz cuvettes

2. Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions for both the this compound (the sample) and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[8]
  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
  • Measure Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) are used for both the sample and the standard.
  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
  • Calculate Quantum Yield: Determine the gradients (slopes) of the resulting straight lines for the sample (GradX) and the standard (GradST). The quantum yield of the sample (ΦX) is calculated using the following equation:

Conclusion

This compound is a high-performance, water-soluble, far-red fluorophore with a large extinction coefficient and good quantum yield.[] Its primary amine functionality allows for versatile conjugation to a wide range of biomolecules, while its spectral properties are well-suited for advanced fluorescence-based applications where minimizing background noise is critical. The standardized protocols provided herein enable researchers to verify its photophysical properties, ensuring data accuracy and reproducibility in their experiments.

References

Sulfo-Cy5 amine quantum yield and extinction coefficient.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Amine

For researchers, scientists, and drug development professionals, understanding the core photophysical characteristics of fluorescent labels is paramount for accurate and reproducible experimental design. This compound is a water-soluble, far-red fluorescent dye widely utilized for the labeling of biomolecules. Its high water solubility, conferred by the presence of sulfonate groups, makes it particularly suitable for labeling proteins and nucleic acids in aqueous environments without the need for organic co-solvents that could denature the target molecule.[1][2] This guide provides a detailed overview of its quantum yield and extinction coefficient, the protocols to determine these values, and a typical experimental workflow.

Quantitative Spectroscopic Data

The efficiency of a fluorophore is defined by two key parameters: the molar extinction coefficient (ε), which measures the probability of absorbing a photon at a given wavelength, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed photons into emitted fluorescent light.[3] Below is a summary of the photophysical properties of this compound and its closely related N-hydroxysuccinimide (NHS) ester variant, which is also commonly used for labeling primary amines.

PropertyThis compoundSulfo-Cy5 NHS Ester
Quantum Yield (Φf) 0.28[4][5]0.27 - 0.28[1][6]
Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[4][5]250,000 cm⁻¹M⁻¹[6][7][8]
Excitation Maximum (λex) 646 nm[2][4][5]648 - 651 nm[6][8]
Emission Maximum (λem) 662 nm[2][4][5]666 - 671 nm[6][8]
Solubility Water, DMF, DMSO[4][5]Water, DMSO, DMF[8]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[9]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent (e.g., DMSO or water).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations. It is crucial to work within a concentration range where the absorbance values fall between 0.01 and 0.1 to ensure linearity and avoid inner filter effects.[10]

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the dye's absorption maximum (~646 nm) using a UV-Vis spectrophotometer. A blank measurement using the solvent alone is taken to zero the instrument.[11]

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear graph is equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).[9]

Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11]

Methodology:

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound should be chosen. For far-red dyes, standards like Cresyl Violet or Nile Blue can be used.

  • Preparation of Solutions: A series of dilutions of both the this compound sample and the fluorescent standard are prepared in the same solvent. The absorbance of each solution at the excitation wavelength is measured and should be kept below 0.1 to minimize re-absorption effects.[12]

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a fluorescence spectrometer under identical conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.[11]

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.[11] A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The quantum yield of the sample (Φx) is then calculated using the following equation:[11]

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[11]

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[11]

Visualization of Workflow and Principles

Principle of Fluorescence

The process of fluorescence involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon of lower energy (longer wavelength).

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Photon_out Emitted Photon (Lower Energy) S0->Photon_out Emission S1->S0 Fluorescence Vibrational_Relaxation Vibrational Relaxation (Non-radiative) Photon_in Absorbed Photon (High Energy) Photon_in->S0 Absorption G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Target Protein (with Carboxylic Acids) Activation Activation Chemistry (e.g., EDC/NHS) Protein->Activation Dye This compound Dye->Activation Conjugation Conjugation Reaction (Formation of Amide Bond) Activation->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Analysis Spectroscopic Analysis (Absorbance & Fluorescence) Purification->Analysis Final_Product Labeled Protein Analysis->Final_Product

References

Technical Guide: Spectroscopic Properties and Applications of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family. Its key features include high hydrophilicity due to the presence of sulfonate groups, a primary amine group for covalent labeling of biomolecules, and strong fluorescence emission in the far-red region of the spectrum. These characteristics make it an invaluable tool for a wide range of applications in biological and biomedical research, including fluorescence microscopy, flow cytometry, and in vivo imaging. The primary amine functionality allows for its conjugation to various electrophilic groups on proteins, nucleic acids, and other biomolecules, enabling precise tracking and quantification.

Spectroscopic and Physicochemical Properties

The spectroscopic and physical properties of this compound are summarized in the table below. These values are critical for designing and executing experiments that utilize this fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex) 646 nm[1][2][3]
Emission Maximum (λem) 662 nm[1][2][3]
Molar Extinction Coefficient (ε) 271,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) 0.28[2][3]
Molecular Formula C₃₈H₅₂N₄O₇S₂[2]
Molecular Weight 740.98 g/mol [2]
CAS Number 2183440-44-8[1][2][3]
Solubility Good solubility in water and alcohols; well soluble in DMF and DMSO.[2][2]
Purity >95% (typically determined by ¹H NMR and HPLC-MS)[2]

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or deionized water

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration that yields an absorbance of approximately 0.05 at the absorption maximum (~646 nm) in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 500 nm to 750 nm to determine the exact wavelength of maximum absorbance (λ_abs_max).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max (around 646 nm).

    • Set the emission scan range from the excitation wavelength + 10 nm to approximately 800 nm.

    • Acquire the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_max).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined λ_em_max (around 662 nm).

    • Set the excitation scan range from approximately 550 nm to the emission wavelength - 10 nm.

    • Acquire the excitation spectrum. The peak of this spectrum should correspond closely to the absorbance maximum.

  • Data Analysis: Correct the acquired spectra for instrument-specific variations in lamp intensity and detector response if required by the instrument software.

Protein Labeling with this compound

While this compound itself has a primary amine, it is typically used to react with electrophiles. A more common application involves using an amine-reactive form, such as Sulfo-Cy5 NHS ester, to label proteins. The following is a general protocol for this purpose.

Materials:

  • Sulfo-Cy5 NHS ester

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution for a desired molar ratio of dye to protein (a starting point of 10:1 to 20:1 is common).

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer. The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~646 nm).

Visualizations

Fluorescence Excitation and Emission Process

The following diagram illustrates the fundamental principle of fluorescence, known as the Jablonski diagram, which describes the excitation of a fluorophore and its subsequent emission of a photon at a longer wavelength.

G cluster_0 Ground State (S0) cluster_1 First Excited Singlet State (S1) s0_v0 v=0 s1_v2 v=2 s0_v0->s1_v2 Absorption (Excitation) (fs) s0_v1 v=1 s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence Emission (ns) s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation (ps)

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow: Protein Labeling and Immunofluorescence

This diagram outlines the major steps involved in labeling a primary antibody with Sulfo-Cy5 and its subsequent use in an indirect immunofluorescence experiment to detect a target antigen in cells.

G start Start: Unlabeled Primary Antibody + Sulfo-Cy5 NHS Ester conjugation Covalent Conjugation (Amine-NHS Ester Reaction) start->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification labeled_ab Sulfo-Cy5 Labeled Primary Antibody purification->labeled_ab primary_incubation Incubation with Labeled Primary Antibody labeled_ab->primary_incubation cell_prep Cell Preparation (Fixation & Permeabilization) cell_prep->primary_incubation wash1 Washing Steps primary_incubation->wash1 mounting Mounting wash1->mounting imaging Fluorescence Microscopy (Excitation at ~646 nm, Emission at ~662 nm) mounting->imaging result Result: Visualization of Target Antigen imaging->result

Caption: Workflow for antibody labeling and immunofluorescence.

Signaling Pathway: EGFR-MAPK Cascade

Sulfo-Cy5 labeled antibodies are frequently used to visualize components of signaling pathways. The following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a common target of investigation in cancer research.

G egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binding dimerization Receptor Dimerization & Autophosphorylation egfr->dimerization grb2 Grb2 dimerization->grb2 Recruitment sos Sos grb2->sos ras Ras sos->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activation response Cellular Response (Proliferation, Survival) transcription->response

Caption: Simplified EGFR to MAPK signaling pathway.

References

An In-Depth Technical Guide to the Stability and Photostability of Sulfo-Cy5 Amine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and photostability of Sulfo-Cy5 amine, a water-soluble cyanine dye widely utilized in biological imaging and labeling. This document synthesizes available data on its performance in aqueous buffer systems, offering insights into optimal handling, storage, and experimental design.

Introduction to this compound

This compound is a derivative of the popular cyanine dye, Cy5, modified with sulfonate groups to enhance its water solubility.[1][2][3][4] The primary amine group allows for covalent conjugation to various biomolecules, making it a versatile tool for fluorescence-based applications.[3][4] Key spectral properties are summarized in Table 1.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[2][4]
Emission Maximum (λem)~662 nm[2][4]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ)~0.28[2][4]

Chemical Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and buffer composition.

Effect of pH
Effect of Temperature

As with most organic molecules, elevated temperatures can accelerate the degradation of this compound. For long-term storage, it is recommended to keep the dye in a desiccated environment at -20°C.[2] Stock solutions are typically stable for shorter periods at -20°C or -80°C.[3] The impact of temperature on the degradation rate in aqueous buffers has not been extensively quantified in publicly available literature.

Buffer Composition

The choice of buffer can influence the stability of cyanine dyes. Buffers containing nucleophilic components may potentially react with the dye, although specific studies on this compound are limited. It is generally advisable to use non-nucleophilic buffers for long-term storage of the dye in solution.

Photostability

Photostability is a critical parameter for fluorescent dyes, determining their robustness in imaging applications that require prolonged or intense light exposure. Sulfo-Cy5 is generally considered to be a photostable dye.[1]

Photobleaching
Factors Influencing Photostability

Several factors can influence the photostability of this compound:

  • Oxygen Concentration: The presence of dissolved oxygen can accelerate photobleaching due to the formation of ROS. Deoxygenating the buffer or using oxygen scavengers can enhance photostability.

  • Antioxidants and Quenchers: The addition of certain chemical agents, such as triplet state quenchers or antioxidants, can significantly improve the photostability of cyanine dyes.

  • Local Environment: The molecular environment surrounding the dye can affect its photostability. For instance, conjugation to a biomolecule can either enhance or decrease photostability depending on the specific interactions.

Experimental Protocols

The following are detailed methodologies for assessing the chemical and photostability of this compound in aqueous buffers.

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the chemical stability of this compound in different aqueous buffers over time.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) at various pH values.

  • Spectrophotometer or plate reader capable of measuring absorbance and fluorescence.

  • Incubator or water bath for temperature control.

  • HPLC-UV system for detailed degradation analysis (optional).

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for spectrophotometric analysis (e.g., 1-10 µM).

  • Incubation: Aliquot the dye solutions into separate, sealed containers and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

  • Time-Point Analysis: At regular time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each sample.

  • Spectrophotometric Analysis:

    • Measure the absorbance spectrum of each aliquot to monitor any changes in the peak absorbance at ~646 nm. A decrease in absorbance indicates degradation.

    • Measure the fluorescence emission spectrum (excitation at ~646 nm) to monitor changes in fluorescence intensity.

  • Data Analysis: Plot the normalized absorbance or fluorescence intensity as a function of time for each condition. The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

  • (Optional) HPLC Analysis: For a more detailed analysis of degradation products, inject the aliquots into an HPLC-UV system. Monitor the decrease in the peak area of the parent dye and the appearance of new peaks corresponding to degradation products.

G cluster_prep Solution Preparation cluster_inc Incubation cluster_analysis Time-Point Analysis cluster_data Data Analysis prep1 Prepare this compound Stock prep2 Dilute in Aqueous Buffers prep1->prep2 inc1 Aliquot and Seal Samples prep2->inc1 inc2 Incubate at Controlled Temperatures inc1->inc2 an1 Remove Aliquots at Intervals inc2->an1 an2 Spectrophotometric Measurement (Absorbance & Fluorescence) an1->an2 an3 (Optional) HPLC-UV Analysis an1->an3 data1 Plot Intensity vs. Time an2->data1 an3->data1 data2 Determine Degradation Rate data1->data2

Workflow for Assessing Chemical Stability
Protocol for Measuring Photostability

This protocol outlines a method for quantifying the photostability of this compound by measuring its photobleaching rate.

Materials:

  • This compound solution in the desired aqueous buffer.

  • Fluorescence microscope with a stable light source (e.g., laser or LED).

  • Camera for image acquisition.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a sample of this compound for microscopy. This could be a solution in a well plate or immobilized on a glass slide.

  • Microscope Setup:

    • Select the appropriate objective and filter set for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~670 nm longpass).

    • Adjust the light source intensity to a level relevant to your intended application. It is crucial to keep the illumination intensity constant throughout the experiment.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to capture the decay in fluorescence accurately.

  • Data Analysis:

    • Define a region of interest (ROI) in the images.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without the dye.

    • Normalize the background-corrected fluorescence intensity to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t₁/₂).

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound Sample setup1 Select Objective & Filters prep1->setup1 setup2 Set Constant Illumination setup1->setup2 acq1 Focus on Sample setup2->acq1 acq2 Acquire Time-Lapse Images acq1->acq2 an1 Measure ROI Intensity acq2->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Photobleaching Rate an4->an5

Workflow for Measuring Photostability

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its use as a fluorescent label is critical for elucidating these pathways. The stability and photostability of the dye are paramount for accurate tracking and quantification of labeled molecules within these complex systems.

The degradation of cyanine dyes can be conceptualized as a logical relationship where the rate of degradation is a function of several variables.

G degradation This compound Degradation Rate ph pH ph->degradation temp Temperature temp->degradation buffer Buffer Composition buffer->degradation light Light Exposure (Intensity & Duration) light->degradation oxygen Oxygen Concentration oxygen->degradation

Factors Influencing this compound Degradation

Summary and Recommendations

This compound is a robust and versatile fluorescent dye for a wide range of applications. To ensure optimal performance and data reliability, the following recommendations should be considered:

  • Storage: Store the solid dye and stock solutions at -20°C or below, protected from light and moisture.[2][3]

  • Buffer Selection: For long-term experiments, use non-nucleophilic buffers within a pH range of 3-8. Avoid highly basic conditions (pH > 8).

  • Photobleaching Mitigation: To minimize photobleaching, use the lowest possible excitation power, reduce exposure times, and consider the use of deoxygenated buffers or photoprotective agents.

  • Experimental Controls: When conducting quantitative fluorescence experiments, it is essential to include appropriate controls to account for potential dye degradation or photobleaching.

By understanding the factors that influence the stability and photostability of this compound, researchers can optimize their experimental protocols to generate high-quality, reproducible data.

References

A Technical Guide to the Water Solubility and Application of Sulfo-Cy5 Amine in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility and biological applications of Sulfo-Cy5 amine, a fluorescent dye crucial for labeling biomolecules. This document details the physicochemical properties, experimental protocols, and key considerations for utilizing this compound in research and development.

Introduction to this compound

This compound is a derivative of the cyanine dye Cy5, modified to include a sulfonate group and a primary amine. The addition of the sulfonate group significantly enhances the dye's water solubility, making it highly suitable for use in aqueous biological buffers without the need for organic co-solvents.[1][2][3] The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules, most commonly carboxylic acids.[4] This allows for the fluorescent labeling of proteins, peptides, nucleic acids, and other molecules for visualization and quantification in a wide range of biological assays.

Physicochemical and Spectroscopic Properties

Sulfo-Cy5 is a far-red fluorescent dye, which is advantageous for biological imaging due to lower autofluorescence from cells and tissues in this region of the spectrum. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₈H₅₂N₄O₇S₂[2]
Molecular Weight ~741 g/mol [4]
Excitation Maximum (λex) ~646 nm[4]
Emission Maximum (λem) ~662 nm[4]
Extinction Coefficient ~271,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield ~0.28[4]
Appearance Dark blue solid[2]

Water Solubility of this compound

The presence of the sulfonate group makes this compound water-soluble. While some suppliers describe its water solubility as "moderate," it is readily dissolved in aqueous solutions to prepare stock solutions for bioconjugation reactions.[2] It is also highly soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

The following table, derived from a manufacturer's solubility calculator, provides the volume of solvent required to dissolve a given mass of this compound to a specific concentration.[5]

Mass of this compound1 mg5 mg10 mg
Solvent Volume to achieve 1 mM Volume to achieve 1 mM Volume to achieve 1 mM
H₂O / DMSO1.35 mL6.75 mL13.50 mL
Solvent Volume to achieve 5 mM Volume to achieve 5 mM Volume to achieve 5 mM
DMSO0.27 mL1.35 mL2.70 mL
Solvent Volume to achieve 10 mM Volume to achieve 10 mM Volume to achieve 10 mM
DMSO0.135 mL0.675 mL1.35 mL

Storage and Handling:

  • Upon receipt, this compound should be stored at -20°C, protected from light and moisture.[2]

  • Stock solutions in water should be prepared fresh, filtered through a 0.22 µm filter, and used promptly.[5]

  • Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month, though it is recommended to aliquot to avoid repeated freeze-thaw cycles.[5]

Biological Applications and Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules through the formation of a stable amide bond with a carboxylic acid group. This is typically achieved using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability of the active intermediate.[1][6]

General Principle of EDC/Sulfo-NHS Coupling

The conjugation process involves two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl groups on the target biomolecule (e.g., a protein) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution.

  • Amine Reaction: The addition of Sulfo-NHS stabilizes the intermediate by converting it to a more stable Sulfo-NHS ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing the Sulfo-NHS.

The following diagram illustrates the general workflow for bioconjugation using EDC/Sulfo-NHS chemistry.

G Biomolecule Biomolecule with Carboxylic Acid (-COOH) Activation Activation with EDC and Sulfo-NHS Biomolecule->Activation Activated_Intermediate Activated Sulfo-NHS Ester Intermediate Activation->Activated_Intermediate Coupling Amine Coupling Activated_Intermediate->Coupling Sulfo_Cy5 This compound (-NH2) Sulfo_Cy5->Coupling Conjugate Fluorescently Labeled Biomolecule Coupling->Conjugate Purification Purification (e.g., Dialysis, Gel Filtration) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Bioconjugation workflow of this compound to a carboxylated biomolecule.

Detailed Experimental Protocol: Labeling a Protein with this compound

This protocol is a general guideline for the covalent conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group). Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in a suitable buffer, free of amines like Tris or glycine)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Prepare all buffers and solutions.

    • Allow EDC and Sulfo-NHS to come to room temperature before opening the vials.

    • Prepare a stock solution of this compound in water or DMSO immediately before use.

  • Activation of the Protein:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[7]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling of this compound:

    • Add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye amine over the protein is a typical starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and reaction byproducts by gel filtration using a desalting column equilibrated with PBS or by dialysis against PBS.

The following diagram illustrates the decision-making process and steps involved in the experimental protocol.

G start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_reagents Prepare Fresh EDC, Sulfo-NHS, and This compound Stocks prep_protein->prep_reagents activation Activate Protein with EDC and Sulfo-NHS (15-30 min, RT) prep_reagents->activation add_dye Add this compound and Adjust pH to 7.2-7.5 activation->add_dye coupling Incubate for Coupling (2h RT or overnight 4°C) add_dye->coupling quench Quench Reaction with Tris or Hydroxylamine coupling->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify characterize Characterize Conjugate (Spectroscopy) purify->characterize end End characterize->end

Caption: Step-by-step experimental protocol for protein labeling with this compound.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules in aqueous environments. Its enhanced water solubility simplifies bioconjugation procedures by eliminating the need for organic solvents that can be detrimental to protein structure and function. The well-established EDC/Sulfo-NHS coupling chemistry provides a reliable method for attaching the dye to carboxylic acid-containing molecules. By following the protocols outlined in this guide, researchers can effectively utilize this compound for a variety of applications in biological imaging, flow cytometry, and other fluorescence-based assays.

References

An In-depth Technical Guide to the Amine-Reactive Conjugation of Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism and practical application of conjugating Sulfo-Cy5 to amine-containing molecules. The primary focus is on the widely used method involving the activation of a Sulfo-Cy5 carboxylic acid derivative using carbodiimide chemistry in the presence of an N-hydroxysuccinimide ester to form a stable, amine-reactive compound. This guide is intended to equip researchers with the fundamental knowledge and practical protocols necessary for the successful fluorescent labeling of proteins, antibodies, peptides, and other biomolecules with Sulfo-Cy5.

Core Mechanism: Carbodiimide-Mediated Amide Bond Formation

The conjugation of Sulfo-Cy5 carboxylic acid to a primary amine on a target molecule is a two-step process facilitated by a zero-length crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This method creates a stable amide bond between the dye and the target molecule.

The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the Sulfo-Cy5 molecule to form a highly reactive and unstable O-acylisourea intermediate. This reaction is most efficient in acidic conditions (pH 4.5-6.0) and is typically performed in a buffer free of extraneous carboxyl and amine groups, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Formation of a Stable Sulfo-NHS Ester: The addition of Sulfo-NHS to the reaction mixture allows it to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive Sulfo-NHS ester. The use of Sulfo-NHS significantly improves the efficiency of the conjugation reaction by creating a longer-lived intermediate that is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Nucleophilic Attack by the Primary Amine: The Sulfo-NHS ester of Sulfo-Cy5 then readily reacts with a primary amine (-NH2) on the target biomolecule. The amine group acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the Sulfo-NHS group to form a stable amide bond. This step is most efficient at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.

The sulfonated nature of Sulfo-Cy5 and Sulfo-NHS enhances the water solubility of the reactants and final conjugate, which is particularly beneficial when working with sensitive biological samples in aqueous buffers.

Quantitative Data for Sulfo-Cy5 Conjugation

Successful bioconjugation relies on the precise control of reaction parameters. The following tables summarize key quantitative data for the conjugation of Sulfo-Cy5 to amine-containing biomolecules.

ParameterRecommended Value/RangeNotes
Spectral Properties of Sulfo-Cy5
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε) at λex~271,000 M⁻¹cm⁻¹[]
Quantum Yield (Φ)~0.28[]
Reaction Conditions
Activation pH (EDC/Sulfo-NHS)4.5 - 6.0MES buffer is commonly used.
Conjugation pH (to amine)7.2 - 8.5Phosphate or bicarbonate buffers are suitable. Avoid buffers with primary amines (e.g., Tris).[3]
Reaction TemperatureRoom Temperature or 4°CRoom temperature for 1-2 hours is typical. 4°C overnight can also be used.[4]
Molar Ratios for Protein/Antibody Labeling
Sulfo-Cy5 NHS Ester : Protein/Antibody5:1 to 20:1A starting point of 10:1 is often recommended, with optimization required for each specific protein.[5][6]
EDC : Sulfo-Cy5 Carboxylic Acid2:1 to 10:1A molar excess of EDC is required to drive the activation reaction.
Sulfo-NHS : EDC2:1 to 5:1A molar excess of Sulfo-NHS relative to EDC is recommended to efficiently form the stable ester.
Degree of Labeling (DOL)
Optimal DOL for Antibodies2 - 10Higher DOL can lead to fluorescence quenching and reduced antibody activity.[5]

Experimental Protocols

This section provides a detailed methodology for the conjugation of Sulfo-Cy5 carboxylic acid to a protein or antibody using EDC and Sulfo-NHS.

Materials and Reagents
  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Experimental Procedure

Step 1: Preparation of Reagents

  • Protein/Antibody Solution: Prepare the protein/antibody in an amine-free buffer at a concentration of 2-10 mg/mL.[3] If the protein buffer contains primary amines like Tris or glycine, it must be exchanged for a suitable buffer such as PBS.

  • Sulfo-Cy5 Carboxylic Acid Stock Solution: Prepare a 10 mg/mL stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMF or DMSO.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare aqueous solutions of EDC and Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in water.

Step 2: Activation of Sulfo-Cy5 Carboxylic Acid

  • In a microcentrifuge tube, combine the Sulfo-Cy5 carboxylic acid stock solution with the appropriate volume of Activation Buffer.

  • Add the freshly prepared EDC solution to the Sulfo-Cy5 solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC over the dye.

  • Immediately add the freshly prepared Sulfo-NHS solution. A typical molar ratio is a 2- to 5-fold molar excess of Sulfo-NHS over EDC.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

Step 3: Conjugation to the Target Protein/Antibody

  • Add the activated Sulfo-Cy5 NHS ester solution to the protein/antibody solution. The recommended starting molar ratio of dye to protein is 10:1, which should be optimized for each specific application.[5][6]

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Conjugation Buffer.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Step 4: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining Sulfo-Cy5 NHS ester.

Step 5: Purification of the Conjugate

  • Separate the Sulfo-Cy5 labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Step 6: Characterization of the Conjugate (Determination of Degree of Labeling)

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~646 nm, A646).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl). A correction factor is needed for the protein concentration to account for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A280 - (A646 x CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A646 / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~271,000 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in Sulfo-Cy5 conjugation.

Reaction_Mechanism cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation SulfoCy5_COOH Sulfo-Cy5-COOH O_acylisourea O-acylisourea intermediate (unstable) SulfoCy5_COOH->O_acylisourea + EDC EDC EDC Sulfo_NHS_ester Sulfo-Cy5-NHS ester (amine-reactive) O_acylisourea->Sulfo_NHS_ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Sulfo-Cy5-Biomolecule (stable amide bond) Sulfo_NHS_ester->Conjugate + Biomolecule-NH2 Primary_Amine Biomolecule-NH2

Caption: Chemical reaction mechanism of Sulfo-Cy5 conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein (2-10 mg/mL in amine-free buffer) Conjugation Add activated dye to protein (1-2 hr, RT or overnight, 4°C) Prep_Protein->Conjugation Prep_Dye Prepare Sulfo-Cy5-COOH (10 mg/mL in DMSO/DMF) Activation Activate Sulfo-Cy5-COOH with EDC and Sulfo-NHS (15-30 min, RT) Prep_Dye->Activation Prep_Reagents Prepare fresh EDC and Sulfo-NHS solutions Prep_Reagents->Activation Activation->Conjugation Quench Quench reaction with Tris buffer Conjugation->Quench Purify Purify conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize conjugate (Determine DOL via UV-Vis) Purify->Characterize DOL_Optimization Start Start: Define Target DOL Setup_Reactions Set up parallel reactions with varying Dye:Protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) Start->Setup_Reactions Perform_Conjugation Perform conjugation, purification, and DOL calculation for each reaction Setup_Reactions->Perform_Conjugation Analyze_Results Analyze DOL and conjugate performance (e.g., fluorescence, activity) Perform_Conjugation->Analyze_Results Decision Is DOL optimal? Analyze_Results->Decision End End: Optimal DOL achieved Decision->End Yes Adjust_Ratios Adjust Dye:Protein molar ratios (increase or decrease) Decision->Adjust_Ratios No Adjust_Ratios->Setup_Reactions

References

Sulfo-Cy5 Amine: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and application of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document outlines critical data, experimental protocols, and key chemical principles to ensure the successful use of this versatile fluorophore in various bioconjugation applications.

Core Properties and Storage Conditions

This compound is a derivative of the popular Cyanine 5 (Cy5) dye, modified with a sulfonate group to enhance its water solubility and an amine group for covalent attachment to other molecules. Its bright fluorescence in the far-red spectrum makes it an excellent choice for applications requiring low background autofluorescence from biological samples.

Proper storage is paramount to maintaining the stability and reactivity of this compound. The following table summarizes the key quantitative data related to its storage and spectral properties.

ParameterValueCitations
Storage Temperature -20°C[1]
Shipping Temperature Ambient Temperature[1]
Shelf Life (Solid) 24 months from receipt when stored at -20°C in the dark.
Solubility Water, DMF, DMSO, Alcohols[1]
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient 271,000 cm⁻¹M⁻¹[1]
Quantum Yield 0.28[1]

Handling and Safety Precautions

Researchers should adhere to standard laboratory safety practices when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2] While not classified as a hazardous substance, it is advisable to avoid direct contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[3] For detailed safety information, always consult the manufacturer's Safety Data Sheet (SDS).

Key Handling Instructions:

  • Protection from Light: this compound is photosensitive. Protect the solid dye and any solutions from light to prevent photobleaching.

  • Avoid Moisture: The compound is hygroscopic. Store it in a desiccated environment to prevent degradation.

  • Reconstitution: When preparing a stock solution, allow the vial of solid dye to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents like DMSO or DMF for initial reconstitution to create a concentrated stock, which can then be diluted into aqueous buffers.

Experimental Protocols: Labeling Carboxylated Molecules

This compound's primary amine group makes it suitable for conjugation to molecules containing electrophilic groups. A common application is the labeling of molecules with carboxyl groups (e.g., proteins, carboxylated nanoparticles) through a two-step reaction involving activation of the carboxyl group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[4][5]

Protocol: Covalent Conjugation of this compound to a Carboxylated Molecule

This protocol provides a general procedure for labeling a carboxyl-containing molecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Carboxylated molecule (e.g., protein, nanoparticle)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Reconstitute the solid dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Mix well by vortexing.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxylated molecule in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each.

    • Add the EDC and Sulfo-NHS solutions to the carboxylated molecule solution. The molar ratio of EDC/Sulfo-NHS to the carboxylated molecule should be optimized, but a starting point of a 10-fold molar excess is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, add the appropriate volume of the this compound stock solution to the activated molecule solution. The molar ratio of this compound to the target molecule should be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (PBS).

    • Collect the fractions containing the fluorescently labeled molecule.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a carboxylated molecule with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reconstitute Reconstitute This compound conjugate Conjugate with This compound reconstitute->conjugate prepare_target Prepare Carboxylated Molecule activate Activate Carboxyl Groups (EDC/Sulfo-NHS) prepare_target->activate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (Size Exclusion) quench->purify characterize Characterize (DOL) purify->characterize

A high-level overview of the this compound conjugation process.
Chemical Reaction Mechanism

This diagram illustrates the two-step chemical reaction for conjugating this compound to a carboxyl group.

reaction_mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation carboxyl R-COOH (Carboxyl Group) edc_nhs + EDC + Sulfo-NHS carboxyl->edc_nhs activated_ester R-CO-Sulfo-NHS (Activated Ester) edc_nhs->activated_ester sulfo_cy5 Sulfo-Cy5-NH2 (this compound) activated_ester->sulfo_cy5 amide_bond R-CO-NH-Sulfo-Cy5 (Stable Amide Bond) sulfo_cy5->amide_bond signaling_application cluster_extracellular Extracellular cluster_cell Cell ligand Ligand-Sulfo-Cy5 receptor Receptor ligand->receptor Binding internalization Internalization receptor->internalization signaling Downstream Signaling internalization->signaling

References

The Suitability of Sulfo-Cy5 Amine for Live Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Sulfo-Cy5 amine as a fluorescent probe for live cell imaging. We will delve into its fundamental properties, assess its advantages and limitations in the context of live-cell applications, and provide detailed experimental protocols. This guide aims to equip researchers with the necessary knowledge to effectively employ this compound in their experimental designs.

Core Properties of this compound

This compound is a derivative of the popular cyanine dye, Cy5. The key distinction lies in the addition of sulfonate groups, which significantly influences its physicochemical properties and, consequently, its applications in cellular imaging.[1][2]

Key Characteristics:

  • High Water Solubility: The presence of sulfonate groups renders this compound highly soluble in aqueous buffers, eliminating the need for organic solvents that can be detrimental to cell health.[1][3][4]

  • Cell Impermeability: The negatively charged sulfonate groups prevent the dye from passively crossing intact plasma membranes.[4] This characteristic is pivotal in its application for specifically labeling cell surface molecules.

  • Bright Far-Red Fluorescence: Sulfo-Cy5 exhibits strong absorption and emission in the far-red region of the spectrum, which is advantageous for live cell imaging due to reduced autofluorescence from cellular components.[3][5]

  • High Photostability: Cyanine dyes, including Sulfo-Cy5, are known for their relatively high photostability, allowing for longer imaging sessions without significant signal loss.[1][5]

  • Amine Reactivity: The primary amine group on this compound allows for its covalent conjugation to molecules containing reactive groups such as carboxyls, although the more common laboratory practice is to use amine-reactive versions of the dye (like NHS esters) to label proteins.[1][6]

Suitability for Live Cell Imaging: A Focused Application

The defining characteristic of this compound in the context of live cell imaging is its cell impermeability . This makes it an excellent candidate for applications that require specific labeling of the cell surface, but unsuitable for imaging intracellular structures.

Primary Application: Live Cell Surface Labeling

This compound and its amine-reactive derivatives (e.g., Sulfo-Cy5 NHS ester) are ideal for labeling cell surface proteins, glycans, or other molecules. This enables the study of:

  • Protein trafficking and dynamics at the plasma membrane.

  • Cell-cell interactions.

  • Receptor internalization.

  • Monitoring the shedding of surface proteins. [7]

Limitations for Intracellular Imaging

Due to its inability to cross the cell membrane, this compound cannot be used to label cytosolic proteins, organelles, or the nucleus in living cells. For intracellular targets, researchers must opt for cell-permeable dyes.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of Sulfo-Cy5 are summarized in the table below.

PropertyValueReferences
Excitation Maximum ~646 nm[3][5]
Emission Maximum ~662 nm[3][5]
Molar Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹[4][5]
Quantum Yield (free form) 0.28 - 0.32[3]
Quantum Yield (protein-bound) Can be up to 0.43[3]
Cell Permeability Impermeable[4]

Experimental Protocols

General Protocol for Live Cell Surface Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general workflow for labeling cell surface proteins on live, adherent cells using the amine-reactive Sulfo-Cy5 NHS ester.

Materials:

  • Adherent cells cultured in a glass-bottom dish or chamber slide

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Live cell imaging medium (e.g., phenol red-free DMEM with HEPES)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µg/mL) in ice-cold PBS. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Labeling:

    • Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

    • Aspirate the PBS and add the Sulfo-Cy5 working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells on ice or at 4°C for 15-30 minutes, protected from light. The low temperature minimizes membrane turnover and internalization of the dye.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Imaging:

    • Replace the PBS with pre-warmed live cell imaging medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~646/662 nm).

Cytotoxicity Assessment

While Sulfo-Cy5 is generally considered to have low cytotoxicity due to its extracellular localization, it is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[2]

A common method is the MTT assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.

  • Dye Incubation: The following day, treat the cells with a range of Sulfo-Cy5 concentrations for the desired labeling time. Include untreated control wells.

  • Wash and Culture: Wash the cells to remove the dye and continue to culture for a period relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of viable cells for each dye concentration relative to the untreated control.

Visualizations

Experimental Workflow for Live Cell Surface Labeling

G Experimental Workflow for Live Cell Surface Labeling A Culture Adherent Cells C Wash Cells with Cold PBS A->C B Prepare Sulfo-Cy5 Working Solution D Incubate with Sulfo-Cy5 on Ice B->D C->D E Wash to Remove Unbound Dye D->E F Add Live Cell Imaging Medium E->F G Fluorescence Microscopy F->G

Caption: A flowchart illustrating the key steps for labeling the surface of live cells with Sulfo-Cy5.

Logical Relationship of Sulfo-Cy5 Properties and Applications

G Properties and Applications of this compound cluster_properties Core Properties cluster_applications Live Cell Applications High Water Solubility High Water Solubility Cell Impermeability Cell Impermeability Cell Surface Labeling Cell Surface Labeling Cell Impermeability->Cell Surface Labeling Enables Intracellular Labeling Intracellular Labeling Cell Impermeability->Intracellular Labeling Prevents Bright Far-Red Fluorescence Bright Far-Red Fluorescence

Caption: Diagram showing how the cell impermeability of Sulfo-Cy5 dictates its use in live cell imaging.

Conclusion

This compound is a valuable tool for live cell imaging, with its primary strength lying in the specific and robust labeling of cell surfaces. Its high water solubility, bright fluorescence, and photostability make it a reliable probe. However, researchers must be cognizant of its cell impermeability and select it for appropriate applications. For visualizing intracellular targets in live cells, alternative, cell-permeable dyes are necessary. As with any fluorescent probe, careful optimization of concentration and incubation conditions is paramount to ensure minimal cytotoxicity and achieve high-quality imaging results.

References

Unraveling the Core of Sulfo-Cy5: A Technical Guide to its Amine-Reactive Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the amine-reactive group of Sulfo-Cy5, a widely used far-red fluorescent dye. This document details the chemistry of its reactive moiety, provides quantitative data for experimental design, outlines detailed protocols for biomolecule conjugation, and illustrates relevant biological applications and workflows.

The Amine-Reactive Moiety: N-Hydroxysuccinimidyl (NHS) Ester

The most prevalent amine-reactive form of Sulfo-Cy5 is the N-hydroxysuccinimidyl (NHS) ester. This functional group is the cornerstone of its utility in bioconjugation, enabling the straightforward and efficient labeling of a wide array of biomolecules.[1] The NHS ester reacts specifically with primary amines (-NH₂) present on molecules such as proteins (at lysine residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing ligands.[1]

The reaction, which occurs under mild alkaline conditions, results in the formation of a stable amide bond, covalently linking the Sulfo-Cy5 fluorophore to the target molecule.[2] The presence of sulfonate groups on the cyanine dye structure renders Sulfo-Cy5 water-soluble, which is highly advantageous for labeling proteins and other biomolecules that may be sensitive to organic solvents.

The key reaction is the nucleophilic attack of the primary amine on the ester group of the Sulfo-Cy5 NHS ester, leading to the release of N-hydroxysuccinimide and the formation of the stable amide linkage.

cluster_reactants Reactants cluster_products Products Sulfo-Cy5-NHS Sulfo-Cy5-NHS Ester Conjugate Sulfo-Cy5-Biomolecule Conjugate (Stable Amide Bond) Sulfo-Cy5-NHS->Conjugate + Biomolecule-NH2 Biomolecule-NH₂ (e.g., Protein, Oligonucleotide) Biomolecule-NH2->Conjugate pH 8.0-9.0 NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Amine-Reactive Labeling Chemistry of Sulfo-Cy5 NHS Ester.

Quantitative Data for Optimal Conjugation

For successful and reproducible labeling experiments, it is crucial to consider the quantitative aspects of the reaction. The following tables summarize key parameters for working with Sulfo-Cy5 NHS ester.

PropertyValueReference(s)
Excitation Maximum (λex)~646 - 648 nm[1]
Emission Maximum (λem)~662 - 671 nm[1]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[1]
SolubilityWater, DMSO, DMF[1]
Table 1: Spectroscopic and Physical Properties of Sulfo-Cy5.
ParameterRecommended ValueNotesReference(s)
Reaction pH 8.0 - 9.0The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[3][4][2][3][4]
Dye:Biomolecule Molar Ratio (Antibodies) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.[5]
Degree of Substitution (DOS) for Antibodies 2 - 8A higher DOS can lead to fluorescence quenching and reduced antibody activity.[5]
Reaction Time 30 - 60 minutesAt room temperature.[5]
Reaction Buffer Bicarbonate or Borate buffer (amine-free)Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[5][6]
Table 2: Recommended Reaction Conditions for Protein/Antibody Labeling.
ConditionStabilityNotesReference(s)
Solid Form Stable for at least 12 months at -20°C, desiccated and protected from light.Can be shipped at ambient temperature.[7]
Stock Solution in DMSO/DMF Stable for up to 2 weeks at -20°C.Should be prepared fresh and protected from moisture.[5][6]
Aqueous Solution (Hydrolysis) Half-life of ~4-5 hours at pH 7.0, ~1 hour at pH 8.0, and ~10 minutes at pH 8.6.Hydrolysis competes with the amine reaction.[8][9]
Table 3: Stability and Storage of Sulfo-Cy5 NHS Ester.

Experimental Protocols

Detailed methodologies are critical for achieving consistent and reliable results. Below are protocols for labeling proteins (specifically antibodies) and amino-modified oligonucleotides with Sulfo-Cy5 NHS ester.

Antibody Labeling Protocol

This protocol is a general guideline for labeling antibodies. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare Antibody Solution:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If in a buffer containing Tris or glycine, dialyze against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the calculated volume of the Sulfo-Cy5 stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.

    • Calculate the protein concentration and the Degree of Substitution (DOS).

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody (2-10 mg/mL in PBS) B Adjust pH to 8.5 (Bicarbonate Buffer) A->B D Mix Antibody and Dye (e.g., 10:1 molar ratio) B->D C Prepare Sulfo-Cy5 Stock (10 mg/mL in DMSO) C->D E Incubate 30-60 min (Room Temp, Dark) D->E F Purify via Gel Filtration (e.g., Sephadex G-25) E->F G Collect Labeled Antibody F->G H Characterize (Absorbance, DOS) G->H

Figure 2: Experimental Workflow for Antibody Labeling with Sulfo-Cy5 NHS Ester.
Amino-Modified Oligonucleotide Labeling Protocol

This protocol provides a general method for labeling oligonucleotides containing a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Purification system (e.g., HPLC with a C18 column or gel filtration)

  • Reaction tubes

Procedure:

  • Prepare Oligonucleotide Solution:

    • Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the Sulfo-Cy5 stock solution to the oligonucleotide solution.

    • Mix well and incubate for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or a suitable gel filtration method.[10]

  • Characterization:

    • Confirm successful labeling and purity using analytical HPLC and/or mass spectrometry.

Application in Signaling Pathway Analysis: Receptor Internalization

Sulfo-Cy5 labeled ligands are powerful tools for studying cellular signaling pathways, particularly receptor-mediated endocytosis. For instance, a ligand for a G-protein coupled receptor (GPCR) can be labeled with Sulfo-Cy5 to visualize its binding to the receptor on the cell surface and its subsequent internalization into endosomes.[11][12][13] This process is a key mechanism for signal desensitization and regulation.

The workflow for such an experiment typically involves:

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Labeling: The cells are incubated with the Sulfo-Cy5 labeled ligand under conditions that allow for binding.

  • Stimulation & Internalization: The cells are incubated at 37°C to allow for receptor-mediated endocytosis of the ligand-receptor complex.

  • Washing: Unbound ligand is washed away.

  • Imaging: The cells are imaged using fluorescence microscopy to visualize the localization of the fluorescent signal. Internalized ligand appears as punctate structures within the cytoplasm.

cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_signaling Downstream Signaling A Sulfo-Cy5 Labeled Ligand C Ligand-Receptor Complex A->C B GPCR B->C D Clathrin-Coated Pit C->D Binding F Signal Transduction C->F E Endosome D->E Endocytosis G Cellular Response F->G

References

Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Labeling and Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy5 amine, a near-infrared fluorescent dye widely utilized in biolabeling and cellular imaging. This document details its core chemical and physical properties, provides a general protocol for its application in protein labeling, and outlines a typical experimental workflow.

Core Properties of this compound

This compound is a derivative of the popular Cyanine 5 (Cy5) dye.[1] The key features of this molecule are the presence of a primary amine group and sulfonate moieties. The amine group allows for covalent conjugation to various biomolecules, while the sulfonate groups significantly increase its water solubility, making it ideal for use in aqueous buffer systems without the need for organic co-solvents.[1] This property is particularly advantageous for labeling proteins that may be sensitive to or denature in the presence of organic solvents.

The primary amine functionality of this compound enables its reaction with electrophilic groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable covalent bonds.[1][2] This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][3] The resulting fluorescently labeled biomolecules can then be used to track their localization and dynamics within biological systems.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C38H52N4O7S2[2][4][5]
Molecular Weight ~741.0 g/mol [2][4]
CAS Number 2183440-44-8[2][4][5][6][7]
Excitation Maximum (λex) 646 nm[2][5]
Emission Maximum (λem) 662 nm[2][5]
Extinction Coefficient 271,000 M⁻¹cm⁻¹[2][5]
Fluorescence Quantum Yield 0.28[2][5]
Purity >95%[2][5]
Solubility Water, DMF, DMSO, Alcohols[2][5]

Chemical Structure

The chemical structure of this compound is characterized by a polymethine chain connecting two substituted indole rings, with sulfonate groups providing water solubility and a terminal alkyl amine for conjugation.

IUPAC Name: 1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate[4]

Experimental Workflow: Protein Labeling with this compound

The following diagram illustrates a typical workflow for the covalent labeling of a target protein with this compound.

experimental_workflow A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS pH 7.2-8.0) C Add Activating Agent (e.g., EDC/NHS) to Protein Solution A->C B Prepare this compound Stock Solution (e.g., in DMSO or water) E Add this compound to Activated Protein B->E D Incubate to Activate Carboxyl Groups C->D D->E F Incubate to Allow Conjugation Reaction E->F G Purify Labeled Protein (e.g., Size Exclusion Chromatography) F->G H Characterize Conjugate (e.g., Spectrophotometry to determine Degree of Labeling) G->H

Caption: Workflow for covalent labeling of proteins with this compound.

Detailed Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a protein with this compound using a common crosslinking chemistry (EDC/NHS) to activate carboxyl groups on the protein for reaction with the amine group of the dye. Optimization may be required for specific proteins and applications.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, MES, HEPES) at a suitable pH (typically 7.2-8.0).

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or ultrapure water

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., Tris or hydroxylamine)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-10 mg/mL solution of the target protein in an amine-free buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ultrapure water.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate amine-free buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a molar excess of EDC and NHS to the protein solution. A common starting point is a 10- to 20-fold molar excess of each over the protein concentration.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer such as Tris or hydroxylamine can be added to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will typically elute first.

  • Characterization of the Conjugate:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at ~646 nm.

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula:

      DOL = (A_max of dye × Protein Molar Extinction Coefficient) / (A_280 of protein - (A_max of dye × CF_280)) × Dye Molar Extinction Coefficient)

      Where A_max is the absorbance at the dye's maximum absorbance wavelength, and CF_280 is a correction factor for the dye's absorbance at 280 nm.

Storage:

Store the purified this compound-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

This guide provides a foundational understanding of this compound and its application in biomolecule labeling. For specific experimental designs, further optimization of the labeling and purification conditions is recommended to achieve the desired degree of labeling and maintain protein function.

References

Methodological & Application

Application Note: A Step-by-Step Guide for Antibody Conjugation with Sulfo-Cy5 Amine-Reactive Dye

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody conjugation is a fundamental technique that links antibodies to various labels, such as fluorescent dyes, for use in a wide range of biological assays.[] Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble, far-red fluorescent dye ideally suited for labeling proteins and antibodies.[2] Its N-hydroxysuccinimide (NHS) ester form is an amine-reactive reagent that efficiently couples with primary amines (e.g., the ε-amino groups of lysine residues) on the antibody to form a stable, covalent amide bond.[] This protocol provides a detailed, step-by-step guide for the successful conjugation of antibodies with Sulfo-Cy5 NHS ester, including purification, characterization, and storage of the final conjugate. The resulting fluorescently labeled antibodies are valuable tools for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[3][4]

Chemical Reaction and Workflow

The conjugation process involves the reaction of the amine-reactive Sulfo-Cy5 NHS ester with primary amine groups on the antibody, typically on lysine residues. This reaction, performed at a slightly basic pH, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-Sulfo-Cy5 (Stable Amide Bond) Antibody->Conjugate + Sulfo-Cy5-NHS Ester (pH 8.5-9.0) reaction_plus + SulfoCy5 Sulfo-Cy5-NHS Ester NHS NHS (N-hydroxysuccinimide) product_plus +

Caption: Sulfo-Cy5 NHS Ester Reaction Chemistry.

The overall process, from antibody preparation to final storage, follows a structured workflow to ensure optimal labeling and purity.

prep_ab 1. Antibody Preparation prep_dye 2. Dye Preparation prep_ab->prep_dye conjugation 3. Conjugation Reaction prep_dye->conjugation purification 4. Purification conjugation->purification characterization 5. Characterization (Calculate DOL) purification->characterization storage 6. Storage characterization->storage cluster_cell Target Cell Target Antigen Ab Sulfo-Cy5 Antibody Ab->Target Specific Binding Emission Emission (~662 nm) Ab->Emission Fluoresces Excitation Excitation (~650 nm) Excitation->Ab Illumination Microscope Fluorescence Microscope Emission->Microscope Detection

References

Application of Sulfo-Cy5 amine in STORM super-resolution microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.[1][2] The principle of STORM lies in the sequential activation and localization of individual photoswitchable fluorophores.[1][2] Sulfo-Cy5, a water-soluble and bright far-red fluorescent dye, is an excellent candidate for STORM imaging.[3] Its high photostability, high quantum yield, and ability to "blink" in the presence of thiols make it a dye of choice for this advanced imaging modality.[3] This document provides detailed application notes and protocols for the use of Sulfo-Cy5 amine in STORM microscopy, targeted at researchers, scientists, and drug development professionals.

Key Features of Sulfo-Cy5 for STORM

Sulfo-Cy5 is a sulfonated version of the cyanine dye Cy5, which significantly enhances its water solubility.[4] This property is highly advantageous for labeling biological molecules in aqueous environments without the need for organic solvents.[4][5] The amine functional group on this compound allows for its covalent conjugation to biomolecules through various cross-linking chemistries.

Advantages of Sulfo-Cy5 in STORM:

  • High Photon Output: Cy5 and its analogs are known for their high photon counts, which is crucial for achieving high localization precision in STORM.[6]

  • Excellent Photostability: The dye is very photostable, allowing for the acquisition of a large number of frames required for STORM image reconstruction.[3]

  • Efficient Photoswitching: In the presence of a thiol-containing imaging buffer, Sulfo-Cy5 can be efficiently switched between a fluorescent "on" state and a dark "off" state, a fundamental requirement for STORM.[3]

  • Low Background: As a far-red dye, Sulfo-Cy5 benefits from reduced autofluorescence from biological samples, leading to a high signal-to-noise ratio.

Quantitative Data

The selection of a suitable fluorophore is critical for the quality of STORM images. The following table summarizes key photophysical properties of Cy5, the parent dye of Sulfo-Cy5, in comparison to other fluorophores commonly used in STORM. The amine functionalization of Sulfo-Cy5 is not expected to significantly alter these core photophysical properties.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldPhotons per Switching EventOn-Off Duty Cycle
Cy5 ~646~662~250,000~0.27~6000~0.0005
Alexa Fluor 647~650~668~270,000~0.33~7000~0.0004
Atto 655~663~684~125,000~0.30~660~0.001
Cy5.5~675~694~250,000~0.23~6000~0.007

Data compiled from various sources, including Dempsey et al., 2011. The values can vary depending on the specific experimental conditions.[7][8]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to an antibody by activating the antibody's carboxyl groups (-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable intermediate that reacts with the amine group of the dye.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Reagent: 2-Mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer at a concentration of 1 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Immediately before use, prepare a solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

    • Incubate for 10 minutes at room temperature.

  • Buffer Exchange:

    • Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the activated antibody solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated antibody solution. A 10-fold molar excess of the dye to the antibody is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol 2: Sample Preparation and Immunostaining for STORM

This protocol provides a general guideline for preparing fixed cells for STORM imaging. Optimization may be required for specific cell types and targets.

Materials:

  • Cells grown on #1.5 glass-bottom dishes or coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS

  • Reducing Agent: 0.1% Sodium borohydride (NaBH₄) in PBS (prepare fresh)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton X-100 in PBS

  • Primary antibody (specific to the target of interest)

  • Sulfo-Cy5-labeled secondary antibody (from Protocol 1)

  • Washing Buffer: 1% NGS and 0.05% Triton X-100 in PBS

  • Post-fixation Buffer: 4% PFA in PBS

Procedure:

  • Fixation:

    • Wash cells once with PBS.

    • Fix with Fixation Buffer for 10 minutes at room temperature.

    • Reduce with freshly prepared 0.1% NaBH₄ for 7 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with Permeabilization Buffer for 15 minutes.

    • Block with Blocking Buffer for at least 90 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer (5% NGS).

    • Incubate for 60 minutes at room temperature or overnight at 4°C.

    • Wash five times with Washing Buffer for 15 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5-labeled secondary antibody in Blocking Buffer (5% NGS).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash five times with Washing Buffer for 15 minutes each.

  • Post-fixation:

    • Post-fix with Post-fixation Buffer for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

    • The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging

Materials:

  • STORM-compatible microscope with appropriate laser lines (e.g., 647 nm for excitation and 405 nm for activation) and a sensitive EMCCD or sCMOS camera.

  • STORM Imaging Buffer (prepare fresh):

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

    • Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% Glucose

    • GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) + 200 µL Buffer A

    • 1 M MEA (cysteamine) solution: 77 mg MEA + 1.0 mL 0.25 N HCl (pH 7.5-8.5)

    • Final Imaging Buffer: Mix 7 µL GLOX and 70 µL 1M MEA into 620 µL of Buffer B.

Procedure:

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Locate the region of interest using conventional fluorescence microscopy.

  • Imaging Buffer Exchange:

    • Carefully replace the PBS with the freshly prepared STORM Imaging Buffer.

  • STORM Data Acquisition:

    • Illuminate the sample with the 647 nm laser at high power to switch most of the Sulfo-Cy5 molecules to the dark state.

    • Acquire a time series of images (typically 10,000-40,000 frames) with continuous 647 nm excitation.

    • Use a low-power 405 nm laser to periodically reactivate a sparse subset of fluorophores back to the fluorescent state.

    • Adjust the 405 nm laser power to maintain a low density of single, well-separated blinking molecules in each frame.

  • Data Analysis:

    • Use appropriate software (e.g., ThunderSTORM in Fiji/ImageJ) to localize the center of each single-molecule fluorescence event with sub-pixel precision.

    • Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Application Example: Nanoscale Organization of Cannabinoid Signaling

STORM microscopy with Sulfo-Cy5 can be applied to investigate the precise spatial organization of signaling molecules. For example, in neuroscience, it can be used to study the distribution of cannabinoid receptor 1 (CB1R) in presynaptic terminals.

The following workflow diagram illustrates the key steps in such a study.

STORM_Workflow_Cannabinoid_Signaling cluster_preparation Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis & Interpretation prep1 Brain Tissue Sectioning prep2 Fixation & Permeabilization prep1->prep2 prep3 Immunostaining with Primary Antibody (anti-CB1R) prep2->prep3 prep4 Incubation with Sulfo-Cy5 Amine-labeled Secondary Antibody prep3->prep4 img1 Mount Sample in STORM Imaging Buffer prep4->img1 img2 High-power 647nm laser to switch off Sulfo-Cy5 img1->img2 img3 Acquire image series with continuous 647nm excitation and pulsed 405nm activation img2->img3 ana1 Single-molecule localization (x, y, z coordinates) img3->ana1 ana2 Reconstruction of super-resolution image ana1->ana2 ana3 Cluster analysis of CB1R distribution ana2->ana3 ana4 Correlate with presynaptic structures ana3->ana4 conclusion Nanoscale organization of CB1R in axon terminals ana4->conclusion Biological Insight

Caption: Experimental workflow for STORM imaging of CB1 receptors.

Logical Relationship of STORM Imaging Components

The successful implementation of STORM relies on the interplay between the fluorophore, the imaging buffer, and the optical setup.

STORM_Components cluster_optics Optical Components cluster_output Result fluorophore This compound buffer STORM Imaging Buffer (with thiols, e.g., MEA) fluorophore->buffer enables photoswitching camera Sensitive Camera (EMCCD/sCMOS) fluorophore->camera emits photons buffer->fluorophore maintains dark state optics Microscope Setup laser_exc High-power 647nm Laser laser_act Low-power 405nm Laser laser_exc->fluorophore excites & deactivates laser_act->fluorophore reactivates result Super-Resolution Image camera->result

Caption: Inter-relationship of key components in a STORM experiment.

Conclusion

This compound is a versatile and powerful tool for STORM super-resolution microscopy. Its excellent photophysical properties and water solubility make it an ideal choice for labeling biomolecules in complex biological samples. The detailed protocols provided in this document offer a comprehensive guide for researchers to successfully apply this compound in their STORM experiments, enabling the exploration of cellular structures and molecular interactions at the nanoscale.

References

Application Notes and Protocols for Sulfo-Cy5 Amine Labeling of Peptides for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and minimal background autofluorescence.[1] Sulfo-Cy5, a water-soluble, far-red fluorescent dye, is an excellent candidate for labeling peptides for these applications.[2][3] Its NHS ester derivative readily reacts with primary amines on peptides to form stable amide bonds, enabling the creation of fluorescently tagged probes for tracking and quantifying biological processes in living organisms.[4][5] These labeled peptides are instrumental in various research areas, including cancer imaging, drug delivery, and studying peptide-receptor interactions.[6][7] This document provides detailed protocols for the labeling of peptides with Sulfo-Cy5 NHS ester, purification of the conjugate, and its application in in vivo imaging.

Key Features of Sulfo-Cy5

  • Spectral Properties: Sulfo-Cy5 has an absorption maximum around 646 nm and an emission maximum at approximately 662 nm, placing it in the far-red region of the spectrum.[2][8] This is ideal for in vivo imaging as it minimizes interference from tissue autofluorescence.[3]

  • Water Solubility: The sulfonate groups on the dye enhance its water solubility, which is advantageous for labeling biomolecules in aqueous environments and can help prevent aggregation.[2][8]

  • pH Insensitivity: Sulfo-Cy5 conjugates are fluorescently stable over a wide pH range (pH 4 to 10), ensuring reliable signal in various biological environments.[3]

  • Amine Reactivity: The N-hydroxysuccinimide (NHS) ester functional group selectively reacts with primary amines (e.g., the N-terminus or the side chain of lysine residues) on peptides to form a stable amide bond.[4][9]

Experimental Protocols

Protocol 1: Sulfo-Cy5 Amine Labeling of Peptides

This protocol outlines the steps for conjugating Sulfo-Cy5 NHS ester to a peptide containing a primary amine.

Materials:

  • Peptide with at least one primary amine (N-terminal or lysine side chain)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-9.0.[4][9] Buffers should be free of primary amines (e.g., Tris or glycine).[4]

  • Quenching Reagent (optional): 1.5 M hydroxylamine, pH 8.5 or ethanolamine[11][12]

  • Purification system (HPLC or gel filtration column)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 2-10 mg/mL.[4] The labeling efficiency can be significantly reduced at lower concentrations.[4]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[4][5] Store any unused dye solution in single-use aliquots at -20°C, protected from light and moisture.[4]

  • Conjugation Reaction:

    • While vortexing the peptide solution, add the Sulfo-Cy5 NHS ester stock solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of 1.5 to 10-fold molar excess of the dye can be used.[9][11]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, add a quenching reagent like hydroxylamine or ethanolamine and incubate for 30 minutes at room temperature.[11][12]

  • Purification: Proceed immediately to the purification of the labeled peptide to remove unconjugated dye and any reaction byproducts.

Protocol 2: Purification of Sulfo-Cy5 Labeled Peptides

Purification is a critical step to ensure that the in vivo imaging signal originates from the labeled peptide and not from free dye.

Method A: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for purifying and analyzing the labeled peptide conjugate.[13]

Materials:

  • Reverse-phase HPLC system with a C18 column

  • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with TFA.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the labeled peptide using a gradient of Solvent B. The labeled peptide will have a longer retention time than the unlabeled peptide.

  • Fraction Collection: Collect the fractions corresponding to the labeled peptide peak.

  • Analysis: Confirm the purity and identity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF).[13]

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.

Method B: Gel Filtration Chromatography

Gel filtration (e.g., using a Sephadex G-25 column) separates molecules based on size and is suitable for removing unconjugated dye from the labeled peptide.[4]

Materials:

  • Sephadex G-25 column

  • Elution Buffer: PBS (pH 7.2-7.4)

Procedure:

  • Column Equilibration: Equilibrate the Sephadex G-25 column with the elution buffer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer. The larger, labeled peptide will elute first, while the smaller, unconjugated dye will be retained longer.

  • Fraction Collection: Collect the colored fractions containing the Sulfo-Cy5 labeled peptide.

  • Analysis: Characterize the purified conjugate to determine the degree of substitution (DOS).

Protocol 3: Characterization of Sulfo-Cy5 Labeled Peptides

Determining the Degree of Substitution (DOS)

The DOS, which is the average number of dye molecules per peptide, is a crucial parameter for characterizing the labeled conjugate.[4]

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified Sulfo-Cy5 labeled peptide at 280 nm (for the peptide) and ~651 nm (for Sulfo-Cy5).[4]

  • Calculation: The DOS can be calculated using the following formula:

    DOS = (A_max × ε_peptide) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at ~651 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~651 nm (typically ~250,000 cm⁻¹M⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

Protocol 4: In Vivo Imaging with Sulfo-Cy5 Labeled Peptides

This protocol provides a general workflow for in vivo imaging in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts).[6][14]

  • Sulfo-Cy5 labeled peptide, dissolved in a sterile, biocompatible vehicle (e.g., PBS).

  • In vivo fluorescence imaging system.

Procedure:

  • Probe Administration: Intravenously inject the Sulfo-Cy5 labeled peptide into the tumor-bearing mice.[13] The dosage will depend on the specific peptide and target.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 0.5, 4, 24 hours) to monitor the biodistribution and tumor targeting of the probe.[6][14]

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle) for ex vivo imaging to confirm the in vivo findings and quantify the biodistribution.[14]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using Cy5-labeled peptides for in vivo imaging.

Table 1: Spectral Properties of Sulfo-Cy5

ParameterValueReference
Maximum Excitation Wavelength~646 nm[2][8]
Maximum Emission Wavelength~662 nm[2][8]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[4]

Table 2: In Vivo Tumor Targeting of Cy5.5-Labeled Peptides

PeptideTumor ModelTime Post-InjectionTumor-to-Muscle RatioReference
Cy5.5-GX1U87MG Glioblastoma24 h15.21 ± 0.84[14]
(GEBP11)₂-ACP-Cy5.5Gastric CancerNot Specified9.76[6]
GEBP11-Cy5.5Gastric CancerNot Specified5.65[6]

Visualizations

Peptide_Labeling_Workflow Peptide Peptide (with primary amine) Reaction Conjugation Reaction (pH 8.0-9.0) Peptide->Reaction SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->Reaction Purification Purification (HPLC or Gel Filtration) Reaction->Purification LabeledPeptide Purified Sulfo-Cy5 Labeled Peptide Purification->LabeledPeptide InVivo In Vivo Imaging LabeledPeptide->InVivo

Caption: Workflow for Sulfo-Cy5 labeling of peptides for in vivo imaging.

Considerations and Troubleshooting

  • Peptide Solubility: Ensure the peptide is fully dissolved in the reaction buffer before adding the dye.

  • Dye Hydrolysis: Sulfo-Cy5 NHS ester is susceptible to hydrolysis, especially at high pH. Prepare the dye solution immediately before use and perform the reaction promptly.[9]

  • Over-labeling: A high degree of substitution can sometimes lead to fluorescence quenching or altered peptide bioactivity.[4] Optimize the dye-to-peptide ratio for each specific peptide.

  • Purification Efficiency: Inefficient removal of free dye can lead to high background signals and inaccurate biodistribution data in vivo.

  • In Vivo Stability: Be aware that peptide-dye conjugates can be susceptible to degradation in plasma, which may affect the in vivo imaging results.[13] It is advisable to perform stability assays if this is a concern.

By following these detailed protocols and considering the key factors, researchers can successfully label peptides with Sulfo-Cy5 for a wide range of in vivo imaging applications, leading to valuable insights in drug development and biomedical research.

References

Application Notes and Protocols: Sulfo-Cy5 Amine Conjugation to Nanoparticles for Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to nanoparticles is a critical technique for advancing drug delivery research. It allows for the real-time tracking of nanoparticles in vitro and in vivo, providing invaluable insights into their biodistribution, cellular uptake, and intracellular trafficking.[1][2] Sulfo-Cy5 amine is a bright, water-soluble, and photostable far-red fluorescent dye, making it an excellent candidate for labeling various types of nanoparticles.[][4][5] Its amine functional group allows for covalent conjugation to nanoparticles with surface-exposed carboxyl groups through the use of carbodiimide chemistry.

These application notes provide detailed protocols for the conjugation of this compound to three common types of nanoparticles used in drug delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, silica nanoparticles, and liposomes. Additionally, protocols for the characterization of the resulting fluorescent nanoparticles and their application in cellular uptake studies are described.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Conjugation. This table presents representative data on the changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential following the conjugation of this compound. The data is based on studies with PLGA nanoparticles and serves as a guide for expected changes with other nanoparticle types.[1][6][7]

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated PLGA Nanoparticles150 ± 50.15 ± 0.02-19 ± 2
Sulfo-Cy5-PLGA Nanoparticles165 ± 70.18 ± 0.03-22 ± 3
Unconjugated Silica Nanoparticles100 ± 40.12 ± 0.02-35 ± 3
Sulfo-Cy5-Silica Nanoparticles112 ± 60.15 ± 0.03-38 ± 4
Unconjugated Liposomes125 ± 60.10 ± 0.01-15 ± 2
Sulfo-Cy5-Liposomes135 ± 80.13 ± 0.02-18 ± 3

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated PLGA Nanoparticles

This protocol describes the covalent conjugation of this compound to the surface of pre-formed carboxylated PLGA nanoparticles using a two-step EDC/Sulfo-NHS coupling reaction.[8][9][10]

Materials:

  • Carboxylated PLGA nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Prepare carboxylated PLGA nanoparticles using a preferred method, such as nanoprecipitation or emulsion-solvent evaporation.

  • Activation of Carboxyl Groups:

    • Resuspend PLGA nanoparticles in MES buffer at a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar excess of 5-fold for both EDC and Sulfo-NHS relative to the PLGA carboxyl groups is recommended.[9]

    • Incubate the mixture for 3 hours at room temperature with gentle stirring, protected from light.

  • Purification of Activated Nanoparticles:

    • Remove excess EDC and Sulfo-NHS by centrifuging the nanoparticle suspension and resuspending the pellet in cold PBS (pH 7.4). Repeat this washing step twice. Alternatively, use centrifugal filter units.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound (30 mg/mL) in anhydrous DMSO.

    • Add the this compound solution to the activated nanoparticle suspension. A molar ratio of 2:1 (this compound to PLGA) is a good starting point.[9]

    • Incubate the reaction mixture overnight at 4°C with gentle stirring, protected from light.

  • Quenching of Unreacted Sites:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.

  • Purification of Sulfo-Cy5-PLGA Nanoparticles:

    • Purify the conjugated nanoparticles from unreacted dye and byproducts using size exclusion chromatography (SEC).[11][12]

    • Alternatively, use repeated centrifugation and resuspension in PBS or dialysis.

  • Characterization and Storage:

    • Characterize the purified Sulfo-Cy5-PLGA nanoparticles for size, PDI, zeta potential, and degree of labeling.

    • Store the nanoparticles at 4°C in the dark.

Protocol 2: Characterization of Sulfo-Cy5 Labeled Nanoparticles

A. Physicochemical Characterization:

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.[9]

    • Compare the results with the unconjugated nanoparticles to assess changes due to the conjugation process.

B. Spectroscopic Characterization:

  • UV-Vis Spectroscopy:

    • Acquire the UV-Vis absorption spectrum of the Sulfo-Cy5-nanoparticle conjugate from 250 nm to 750 nm.

    • Identify the characteristic absorption peak of Sulfo-Cy5 at approximately 646 nm.[4]

  • Fluorescence Spectroscopy:

    • Excite the Sulfo-Cy5-nanoparticle conjugate at its maximum absorption wavelength (~646 nm).

    • Record the emission spectrum and confirm the characteristic emission peak of Sulfo-Cy5 at around 662 nm.[4]

C. Quantification of Conjugation Efficiency (Degree of Labeling):

  • Create a standard curve of free this compound of known concentrations in PBS using UV-Vis spectroscopy at 646 nm.

  • Lyse a known concentration of the purified Sulfo-Cy5-nanoparticles (e.g., using a suitable solvent that dissolves the nanoparticle but does not affect the dye's absorbance).

  • Measure the absorbance of the lysed nanoparticle solution at 646 nm.

  • Determine the concentration of conjugated this compound using the standard curve.

  • Calculate the degree of labeling (DOL) as the molar ratio of the conjugated dye to the nanoparticle.

Protocol 3: In Vitro Cellular Uptake Study using Doxorubicin-Loaded Sulfo-Cy5-Nanoparticles in MCF-7 Cells

This protocol outlines a method to study the cellular uptake of drug-loaded fluorescent nanoparticles in a breast cancer cell line.

Materials:

  • Sulfo-Cy5 labeled, Doxorubicin-loaded nanoparticles

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope or confocal laser scanning microscope (CLSM)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Nanoparticle Incubation:

    • Prepare a series of dilutions of the Doxorubicin-loaded Sulfo-Cy5-nanoparticles in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, and 24 hours) at 37°C.

  • Cell Washing and Fixation:

    • After the incubation period, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells by adding 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Nuclear Staining:

    • Add DAPI staining solution to each well and incubate for 10 minutes at room temperature in the dark to stain the cell nuclei.

    • Wash the cells twice with PBS.

  • Fluorescence Imaging:

    • Add fresh PBS to each well.

    • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope or CLSM.

    • Capture images using appropriate filter sets for DAPI (blue, nucleus), Sulfo-Cy5 (far-red, nanoparticle), and Doxorubicin (red, drug).

  • Image Analysis:

    • Analyze the images to observe the localization of the nanoparticles and the drug within the cells.

    • Quantify the fluorescence intensity of Sulfo-Cy5 and Doxorubicin per cell to determine the extent of nanoparticle uptake and drug delivery.

Visualizations

G np Sulfo-Cy5 Labeled Doxorubicin Nanoparticle receptor Cell Surface Receptor (e.g., Folate Receptor) np->receptor Binding clathrin Clathrin-Coated Pit receptor->clathrin Internalization endosome Early Endosome (pH ~6.0-6.5) clathrin->endosome Vesicle Trafficking lysosome Late Endosome/ Lysosome (pH ~4.5-5.0) endosome->lysosome Maturation dox_release Doxorubicin Release lysosome->dox_release Acid-triggered nucleus Nucleus dox_release->nucleus Diffusion dna DNA Intercalation & Apoptosis nucleus->dna

Caption: Cellular uptake and drug release pathway.

G start Start: Carboxylated Nanoparticles activation 1. Activation of -COOH groups with EDC/Sulfo-NHS in MES buffer start->activation purification1 2. Purification to remove excess EDC/Sulfo-NHS activation->purification1 conjugation 3. Conjugation with This compound in PBS purification1->conjugation quenching 4. Quenching of unreacted sites conjugation->quenching purification2 5. Purification of conjugated nanoparticles (e.g., SEC) quenching->purification2 characterization 6. Characterization (DLS, Spectroscopy, DOL) purification2->characterization end End: Sulfo-Cy5 Labeled Nanoparticles characterization->end

Caption: this compound conjugation workflow.

G cluster_0 Key Considerations for Successful Conjugation np_surface Nanoparticle Surface Chemistry (-COOH groups available) successful_conjugation Successful & Reproducible Sulfo-Cy5 Nanoparticle Conjugation np_surface->successful_conjugation reagent_quality Reagent Quality & Freshness (EDC is moisture sensitive) reagent_quality->successful_conjugation reaction_params Reaction Parameters (pH, Temperature, Molar Ratios) reaction_params->successful_conjugation purification_method Purification Method (Complete removal of free dye) purification_method->successful_conjugation

Caption: Key factors for successful conjugation.

References

Calculating the Dye-to-Protein Ratio for Sulfo-Cy5 Amine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester and the subsequent determination of the dye-to-protein ratio, also known as the degree of labeling (DOL). Accurate calculation of the DOL is critical for ensuring consistency and reproducibility in fluorescence-based assays, including immunoassays, fluorescence microscopy, and in vivo imaging.

Introduction

Sulfo-Cy5 is a bright, far-red fluorescent dye that is well-suited for labeling proteins and other biomolecules.[1][2] The water-soluble nature of Sulfo-Cy5 NHS ester allows for straightforward conjugation to primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins in an aqueous environment.[3] The resulting amide bond is stable, ensuring a permanent fluorescent tag.[4] The efficiency of this labeling reaction is pH-dependent, with optimal labeling occurring at a pH of 8.0-9.0.[4][5][6]

The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that can influence the performance of the labeled protein.[7] Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, while under-labeling can result in a weak signal.[7] Therefore, it is essential to characterize the DOL to ensure optimal and consistent experimental results. This is achieved spectrophotometrically by measuring the absorbance of the dye and the protein.[7]

Key Quantitative Data

Accurate calculation of the dye-to-protein ratio relies on specific spectrophotometric constants. The following table summarizes the essential quantitative data required for these calculations.

ParameterValueReference
Molar Extinction Coefficient of Sulfo-Cy5 (ε_dye) at ~647 nm250,000 M⁻¹cm⁻¹[8]
Correction Factor (CF) for Sulfo-Cy5 at 280 nm0.05Varies slightly by manufacturer; a common value.
Molar Extinction Coefficient of IgG (ε_protein) at 280 nm210,000 M⁻¹cm⁻¹A widely accepted average value for Immunoglobulin G.
Wavelength of Maximum Absorbance for Sulfo-Cy5 (λ_max)~647 nm[8]

Experimental Protocol: Sulfo-Cy5 Amine Labeling and DOL Calculation

This protocol outlines the steps for labeling a protein (using IgG as an example) with Sulfo-Cy5 NHS ester and calculating the dye-to-protein ratio.

Part 1: Protein Preparation and Labeling Reaction
  • Protein Preparation:

    • The protein solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the labeling reaction.[9]

    • If necessary, dialyze or desalt the protein solution into a suitable amine-free buffer, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4.[9]

    • The recommended protein concentration for efficient labeling is between 2-10 mg/mL.[1][9]

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution. The optimal pH for the labeling reaction is between 8.0 and 9.0.[5][6]

  • Sulfo-Cy5 NHS Ester Stock Solution Preparation:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[4][10] This stock solution should be prepared fresh before use.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of 1 M sodium bicarbonate.

    • Add the desired molar excess of Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for each specific protein and application.[6][9][10]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][10]

Part 2: Purification of the Labeled Protein
  • Removal of Unconjugated Dye:

    • It is crucial to remove any non-covalently bound dye to ensure accurate DOL calculation.[7]

    • Purify the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1][11]

Part 3: Calculation of the Dye-to-Protein Ratio
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Sulfo-Cy5, which is approximately 647 nm (A_max).[7][10]

    • Dilute the sample if the absorbance readings are outside the linear range of the spectrophotometer (typically below 2.0).[7]

  • Calculation Steps:

    • Correct the absorbance at 280 nm: The dye also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)[10]

    • Calculate the molar concentration of the protein:

      • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

    • Calculate the molar concentration of the dye:

      • Dye Concentration (M) = A_max / (ε_dye × path length)

    • Calculate the Dye-to-Protein Ratio (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

The optimal DOL for most antibodies is typically between 2 and 10.[9]

Diagrams

Signaling Pathway and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis cluster_output Result Protein Protein Solution (Amine-free buffer, 2-10 mg/mL) Mix Combine Protein, Buffer, and Dye (Incubate 1 hr, RT, dark) Protein->Mix Dye Sulfo-Cy5 NHS Ester (10 mg/mL in DMSO/DMF) Dye->Mix Buffer Reaction Buffer (1M Sodium Bicarbonate, pH 8-9) Buffer->Mix Purify Remove Unconjugated Dye (Size-Exclusion Chromatography/Dialysis) Mix->Purify Labeled Protein Mixture Spectro Measure Absorbance (A280 and Amax) Purify->Spectro Purified Conjugate Calc Calculate Dye-to-Protein Ratio Spectro->Calc Absorbance Values Result Degree of Labeling (DOL) Calc->Result dol_calculation cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Measured A280 Corrected_A280 Corrected A280 = A280 - (Amax * CF) A280->Corrected_A280 Amax Measured Amax (at ~647 nm) Amax->Corrected_A280 Dye_Conc Dye Conc. = Amax / ε_dye Amax->Dye_Conc CF Correction Factor (CF) CF->Corrected_A280 E_prot ε_protein (at 280 nm) Prot_Conc Protein Conc. = Corrected A280 / ε_protein E_prot->Prot_Conc E_dye ε_dye (at ~647 nm) E_dye->Dye_Conc Corrected_A280->Prot_Conc DOL DOL = Dye Conc. / Protein Conc. Prot_Conc->DOL Dye_Conc->DOL

References

Application Notes and Protocols for the Purification of Sulfo-Cy5 Amine Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins and antibodies with fluorescent dyes such as Sulfo-Cy5 is a fundamental technique in biological research and drug development. Sulfo-Cy5, a bright and photostable far-red fluorescent dye, is commonly conjugated to primary amines on the protein surface through an N-hydroxysuccinimide (NHS) ester reaction.[1][2][3] Following the labeling reaction, the resulting mixture contains the desired fluorescently labeled protein, unconjugated "free" dye, and hydrolyzed, non-reactive dye. The removal of this excess free dye is a critical step to ensure the accuracy and reliability of downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2] The presence of unconjugated dye can lead to high background signals and inaccurate quantification.[2]

This document provides detailed application notes and protocols for the purification of Sulfo-Cy5 amine-labeled proteins and antibodies. It outlines three common and effective purification methods: size exclusion chromatography (including spin columns), dialysis, and tangential flow filtration. This guide also provides protocols for determining the degree of labeling and troubleshooting common issues.

Pre-Purification Considerations

Before proceeding with purification, it is important to ensure the labeling reaction has been performed under optimal conditions. The efficiency of labeling can be influenced by several factors:

  • Protein Concentration: For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[1][4] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][5]

  • Buffer Composition: The protein should be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the protein for reaction with the Sulfo-Cy5 NHS ester.[1][6] If necessary, the protein should be dialyzed against a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4 or a carbonate/bicarbonate buffer at pH 8.5-9.0 prior to labeling.[1][7]

  • Molar Ratio of Dye to Protein: The optimal molar ratio of dye to protein should be determined empirically for each specific protein. A starting point of a 10:1 molar ratio of dye to protein is often recommended.[1] Over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein, while under-labeling will result in a weak signal.[8]

Purification Method Selection

The choice of purification method depends on factors such as the sample volume, the size of the protein, the required purity, and available equipment. The following table summarizes the key characteristics of each method to aid in selection.

Method Principle Sample Volume Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Spin Column Separates molecules based on size.[9][10][11]Small (µL to mL)Fast, high recovery, easy to use.[12][13]Potential for sample dilution.
Dialysis Diffusion-based separation across a semi-permeable membrane.Large (mL to L)Gentle, suitable for large volumes.[2]Time-consuming, requires large buffer volumes.[2]
Tangential Flow Filtration (TFF) Size-based separation using cross-flow filtration.[14][15][16]Large (mL to L)Fast, scalable, can concentrate the sample.[14][15]Requires specialized equipment, potential for membrane fouling.[15]

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid purification of small sample volumes (typically up to 100-130 µL).[2][7]

Materials:

  • Spin column (e.g., Sephadex G-25).[1][6]

  • Collection tubes.

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Microcentrifuge.

Procedure:

  • Prepare the Spin Column:

    • Invert the column several times to resuspend the resin.

    • Remove the bottom cap and place the column in a collection tube.

    • Centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[2][7] Discard the flow-through.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of PBS to the column.

    • Centrifuge at 1,000-1,500 x g for 1-2 minutes. Discard the flow-through.

    • Repeat the equilibration step 2-3 times.[7]

  • Load the Sample:

    • Place the equilibrated column into a clean collection tube.

    • Carefully apply the entire labeling reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,000-1,500 x g for 2-5 minutes.[2][13]

    • The purified labeled protein will be in the eluate. The unconjugated Sulfo-Cy5 dye will remain in the column resin.[2]

Workflow for Spin Column Purification

G prep Prepare Spin Column (Remove Storage Buffer) equil Equilibrate Column (with PBS) prep->equil load Load Labeling Reaction Mixture equil->load elute Centrifuge to Elute Labeled Protein load->elute collect Collect Purified Labeled Protein elute->collect G prep Prepare Dialysis Tubing load Load Sample into Tubing prep->load dialyze Immerse in Cold Buffer with Stirring load->dialyze exchange Perform Multiple Buffer Changes dialyze->exchange recover Recover Purified Labeled Protein exchange->recover G setup System Setup and Equilibration load Load Labeling Reaction Mixture setup->load concentrate Concentration (Optional) load->concentrate diafilter Diafiltration (Buffer Exchange) concentrate->diafilter recover Recover Purified and Concentrated Labeled Protein diafilter->recover

References

Optimal Laser Line for Exciting Sulfo-Cy5 Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Sulfo-Cy5 amine, a far-red fluorescent dye. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this fluorophore for various biological applications.

Introduction

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine dye family.[1][2] Its key feature is the presence of sulfonate groups, which enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic solvents.[3] The amine group provides a reactive handle for conjugation to various molecules. This dye is a popular choice for applications requiring low background autofluorescence from biological specimens, a characteristic of the far-red region of the spectrum.[2][4]

Optimal Laser Line for Excitation

The selection of an appropriate excitation source is critical for maximizing the fluorescence signal of this compound. The optimal laser line for exciting this compound is one that closely matches its absorption maximum.

Based on its spectral properties, this compound is optimally excited by laser lines in the range of 633 nm to 647 nm .[2][4][5][6] Commercially available Helium-Neon (HeNe) lasers (633 nm) and Krypton-ion lasers (647 nm) are excellent choices for this purpose.[6]

Photophysical Properties

The photophysical properties of this compound are summarized in the table below. These characteristics make it a robust and reliable fluorescent probe for a variety of applications.

PropertyValueReference
Excitation Maximum (λex) ~646 nm[1][7][8]
Emission Maximum (λem) ~662 nm[1][7][8]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[7][8][9]
Fluorescence Quantum Yield (Φ) 0.28[8][9]
Recommended Laser Lines 633 nm, 647 nm[2][4][5]
Spectrally Similar Dyes Alexa Fluor® 647, DyLight® 649[2][4]

Applications

The excellent photophysical properties and water solubility of this compound make it suitable for a wide range of applications, including:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures.[1][10]

  • Flow Cytometry: Precise cell sorting and analysis due to its distinct signal.[1][10]

  • In Vivo Imaging: Ideal for deep-tissue imaging with minimal background interference.[1][10]

  • Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[1]

Experimental Protocols

Protein Labeling with this compound via NHS Ester Chemistry

This protocol describes a general procedure for labeling proteins with this compound using a succinimidyl ester (NHS ester) crosslinker. The amine group on Sulfo-Cy5 can be reacted with an NHS ester to form a reactive intermediate that then conjugates to primary amines on the target protein.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Protocol:

  • Preparation of Sulfo-Cy5 NHS Ester:

    • Dissolve this compound, NHS, and DCC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound:NHS:DCC).

    • Allow the reaction to proceed for at least 2 hours at room temperature, protected from light.

  • Protein Labeling Reaction:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer. The optimal pH for the reaction is between 8.3 and 8.5.[11]

    • Add the freshly prepared Sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of a 5 to 15-fold molar excess of the dye is recommended.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and Sulfo-Cy5.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Preparation of Sulfo-Cy5 NHS Ester cluster_1 Step 2: Protein Labeling cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A This compound D Sulfo-Cy5 NHS Ester A->D B NHS + DCC B->D C Anhydrous DMF/DMSO C->D F Incubate 1-2h at RT D->F E Target Protein (pH 8.3-8.5) E->F G Size-Exclusion Chromatography F->G H Labeled Protein Conjugate G->H I Spectrophotometry (A280 & A646) H->I J Calculate DOL I->J

Caption: Workflow for labeling proteins with this compound.

Logical Relationship of this compound Properties and Applications

G Excitation Excitation Max (~646 nm) OptimalExcitation Optimal Excitation by 633/647 nm Lasers Excitation->OptimalExcitation Emission Emission Max (~662 nm) BrightSignal Bright Far-Red Fluorescence Emission->BrightSignal LowAutofluorescence Low Biological Autofluorescence Emission->LowAutofluorescence HighExtinction High Molar Extinction (271,000 M⁻¹cm⁻¹) HighExtinction->BrightSignal GoodQuantumYield Good Quantum Yield (0.28) GoodQuantumYield->BrightSignal WaterSoluble Water Soluble (Sulfonate Groups) AqueousLabeling Suitable for Aqueous Labeling Reactions WaterSoluble->AqueousLabeling AmineGroup Reactive Amine Group Bioconjugation Enables Bioconjugation AmineGroup->Bioconjugation Microscopy Fluorescence Microscopy OptimalExcitation->Microscopy FlowCytometry Flow Cytometry OptimalExcitation->FlowCytometry BrightSignal->Microscopy BrightSignal->FlowCytometry InVivoImaging In Vivo Imaging BrightSignal->InVivoImaging LabeledBiomolecules Labeled Proteins, Antibodies, Nucleic Acids AqueousLabeling->LabeledBiomolecules Bioconjugation->LabeledBiomolecules LowAutofluorescence->Microscopy LowAutofluorescence->InVivoImaging

Caption: Key properties of this compound and their relation to its applications.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Sulfo-Cy5 amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Sulfo-Cy5 NHS esters for labeling proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy5 NHS ester to a protein?

A1: The optimal pH for the labeling reaction is between 8.2 and 8.5.[1] This pH range is a compromise: it is high enough to ensure that the primary amino groups (like the side chain of lysine) on the protein are deprotonated and thus reactive, but not so high as to cause significant hydrolysis of the NHS ester, which would render it non-reactive.[1] For optimal labeling efficiency, the pH of the protein solution should be maintained at 8.5 ± 0.5.[2]

Q2: What type of buffer should I use for the conjugation reaction?

A2: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the Sulfo-Cy5 NHS ester.[3] Amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended.[2][4] If your protein is in a buffer containing primary amines, it must be dialyzed against an appropriate amine-free buffer before starting the conjugation.[2]

Q3: What is the recommended protein concentration for labeling?

A3: For optimal labeling efficiency, a final protein concentration range of 2-10 mg/mL is recommended.[2][4] The conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[2][4]

Q4: How should I prepare and store the Sulfo-Cy5 NHS ester stock solution?

A4: The Sulfo-Cy5 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to make a stock solution, typically at a concentration of 10 mM.[2][3] It is important to use the dye stock solution promptly after preparation, as extended storage may reduce its activity.[2] Unused stock solutions should be divided into single-use aliquots and stored at -20°C, protected from light and moisture.[2][3] Avoid repeated freeze-thaw cycles.[2]

Q5: What is the ideal Degree of Labeling (DOL) for an antibody?

A5: The Degree of Substitution (DOS), or DOL, is a critical factor. For most antibodies, an optimal DOL is between 2 and 10.[2] Over-labeling (e.g., DOL > 10) can lead to fluorescence quenching and potentially affect the antibody's binding affinity, while a low DOL will result in a weak signal.[2][5] It is recommended to perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific application.[6]

Q6: Why is my fluorescence signal weak even after successful conjugation?

A6: A weak fluorescence signal can be due to several factors other than a failed conjugation reaction. These include:

  • Photobleaching: Cy5 dyes are susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light-induced chemical damage.[6] This is more pronounced with high-intensity excitation light and in the presence of oxygen.[6]

  • Fluorescence Quenching: High degrees of labeling can lead to self-quenching, where adjacent dye molecules interact and reduce fluorescence.[5][7] The local chemical environment of the dye can also influence its fluorescence.[5]

  • Low Signal-to-Noise Ratio (SNR): This can be caused by a weak signal, high background fluorescence, or both.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation, leading to a low fluorescence signal.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal 1. Failed Labeling Reaction: Incorrect buffer pH, presence of primary amines in the buffer, or inactive dye.[7]- Ensure the reaction buffer is at pH 8.2-8.5 and is free of amines like Tris or glycine.[1][3] - Use freshly prepared Sulfo-Cy5 NHS ester stock solution.[2][3]
2. Over-labeling causing fluorescence quenching. [7][8]- Calculate the Degree of Labeling (DOL). If it is too high (e.g., >10 for antibodies), reduce the dye-to-protein molar ratio in the labeling reaction.[2][7]
3. Protein Precipitation: Over-labeling can increase protein hydrophobicity, leading to precipitation.[7]- Reduce the molar ratio of Sulfo-Cy5 NHS ester to protein in the labeling reaction to achieve a lower DOL (e.g., 2-4).[7]
High Background Signal 1. Inefficient removal of unconjugated dye. [7]- Repeat the purification step (e.g., pass through a second spin column).[7] - For dialysis, increase the dialysis time and perform more frequent buffer changes.[7]
2. Contaminated reagents or buffers. - Use high-purity water and fresh buffers.
Labeled Antibody Loses Antigen Binding Activity 1. Modification of critical residues: The Sulfo-Cy5 dye has attached to lysine residues within or near the antigen-binding site, causing steric hindrance.[7]- Reduce the Degree of Labeling (DOL) to decrease the probability of modifying a critical residue.[7]
Inconsistent Results 1. Variable dye activity: The Sulfo-Cy5 NHS ester is sensitive to hydrolysis.- Aliquot the dye upon receipt and store it under desiccating conditions at -20°C.[2][3] - Always use a freshly prepared stock solution for labeling.[2]
2. Inconsistent reaction conditions. - Carefully control the pH, protein concentration, and reaction time.

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., 1X PBS, pH 7.2-7.4)

  • Sulfo-Cyanine 5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate solution (pH 9.0)

  • Purification column (e.g., Sephadex G-25 spin column)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate solution.[2]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cyanine 5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

  • Run the Conjugation Reaction:

    • Determine the optimal dye-to-antibody molar ratio. A starting point of 10:1 is often recommended.[2]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a Sephadex G-25 spin column according to the manufacturer's instructions.[2][4]

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy5, which is around 651 nm (A651).[2]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (A651 × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = A651 / εdye

    • Where:

      • εdye is the molar extinction coefficient of Sulfo-Cy5 at 651 nm (approximately 250,000 M-1cm-1).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis b_prep Prepare Amine-Free Buffer (pH 8.2-8.5) p_prep Prepare Protein Solution (2-10 mg/mL) mix Mix Protein and Dye (e.g., 10:1 molar ratio) b_prep->mix d_prep Prepare Fresh Dye Stock Solution (DMSO) p_prep->mix d_prep->mix react Incubate 1 hr at RT (Protected from light) mix->react purify Purify Conjugate (e.g., Spin Column) react->purify dol Calculate DOL purify->dol storage Store Conjugate at 4°C or -20°C dol->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_signal cluster_reaction_check Reaction Issues cluster_quenching_check Quenching/Photophysics cluster_purification_check Purification Issues start Low Fluorescence Signal check_dol Calculate DOL start->check_dol check_buffer Check Buffer pH and Amine Presence start->check_buffer check_dye Check Dye Activity start->check_dye check_photobleaching High Excitation Power? start->check_photobleaching check_free_dye High Background Signal? start->check_free_dye check_overlabeling DOL > 10? check_dol->check_overlabeling Yes solution_buffer Use Amine-Free Buffer at pH 8.2-8.5 check_buffer->solution_buffer solution_dye Use Fresh Dye Stock check_dye->solution_dye solution_dol Optimize Dye:Protein Ratio check_overlabeling->solution_dol solution_photobleaching Reduce Excitation Power/ Use Antifade Reagent check_photobleaching->solution_photobleaching solution_purification Repeat Purification check_free_dye->solution_purification

References

Technical Support Center: Optimizing Sulfo-Cy5 Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Find troubleshooting tips and frequently asked questions to overcome common challenges and optimize your labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 NHS ester labeling of primary amines?

A1: The optimal pH for labeling proteins and other molecules with Sulfo-Cy5 NHS esters is between 8.2 and 8.5.[1][2] This pH range offers a critical balance: it is high enough to ensure that the primary amino groups on the target molecule (e.g., the side chain of lysine) are deprotonated and therefore reactive, yet not so high as to cause significant hydrolysis of the NHS ester, which would render it inactive.[1][2][3]

Q2: Why is the pH so critical for the labeling reaction?

A2: The pH of the reaction buffer is a crucial factor because it influences two competing reactions: the desired amine labeling and the undesired hydrolysis of the NHS ester.[3] At a low pH, primary amines are protonated (-NH3+), making them non-nucleophilic and significantly reducing the reaction rate.[3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, reducing the amount of active dye available to react with your target molecule.[3][4]

Q3: Which buffers are recommended for Sulfo-Cy5 labeling?

A3: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are commonly recommended for Sulfo-Cy5 labeling reactions as they help maintain the optimal pH of 8.3-8.5.[5][6][7][8] It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the dye.[5][6][7][8]

Q4: Can I use a protein solution with a pH lower than 8.0?

A4: If your protein solution has a pH lower than 8.0, it is recommended to adjust it to the optimal range of 8.0-9.0.[9] You can achieve this by adding a small amount of a high-concentration basic buffer, such as 1 M sodium bicarbonate or 1 M phosphate buffer at pH 9.0.[9]

Q5: How does temperature affect the labeling reaction?

A5: The reaction can be performed at room temperature for 1 to 4 hours or on ice overnight.[5][6] The half-life of NHS-ester hydrolysis is significantly affected by temperature, decreasing from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C.[4] Therefore, lower temperatures can help to minimize dye hydrolysis, especially during longer incubation times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Sub-optimal pH: The reaction pH was too low, leading to protonated, non-reactive primary amines.[5][6][10]Ensure your reaction buffer is within the optimal pH range of 8.2-8.5.[1][2] Check the pH of your protein solution and adjust if necessary.[9]
NHS Ester Hydrolysis: The reaction pH was too high, or the reaction was carried out for too long at a high temperature, causing the dye to hydrolyze before it could react with the protein.[3][5][6][10]Maintain the pH at or below 8.5. For long incubations, consider performing the reaction at 4°C.[4]
Presence of Competing Amines: The buffer or protein sample contains primary amines (e.g., Tris, glycine, ammonium salts) that compete with the target molecule for the dye.[9][11]Dialyze your protein against a recommended amine-free buffer like PBS before starting the labeling reaction.[9]
Low Protein Concentration: The concentration of the target molecule is too low, leading to an inefficient reaction.For optimal labeling, a final protein concentration of 2-10 mg/mL is recommended.[9][11] If your protein concentration is below 2 mg/mL, consider concentrating it before labeling.[1]
Over-labeling of Protein High Dye-to-Protein Ratio: An excessive molar ratio of dye to protein can lead to the attachment of too many fluorophores.Reduce the molar excess of the Sulfo-Cy5 NHS ester in the reaction. The optimal degree of substitution (DOS) for most antibodies is between 2 and 10.[9]
High Number of Surface Lysines: The protein has a large number of accessible primary amines on its surface.[1]Decrease the amount of dye used or shorten the reaction time to prevent over-labeling.[1]
Precipitation of Protein During Labeling Solvent Incompatibility: The addition of dye dissolved in an organic solvent (like DMSO or DMF) causes the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[12]

Quantitative Data Summary

The efficiency of the this compound labeling reaction is highly dependent on the pH. The following table summarizes the key pH-related parameters for successful labeling.

Parameter Recommended Range/Value Notes
Optimal Reaction pH 8.2 - 8.5Balances amine reactivity and NHS ester stability.[1][2]
Sub-optimal (Low) pH < 8.0Primary amines are protonated and less reactive.[9]
Sub-optimal (High) pH > 8.5Increased rate of NHS ester hydrolysis.[4]
Recommended Buffers 0.1 M Sodium Bicarbonate, 0.1 M Phosphate BufferAmine-free buffers are essential to avoid competition.[5][6][7][8]

Experimental Protocols

Protocol 1: Standard this compound Labeling

This protocol provides a general procedure for labeling proteins with Sulfo-Cy5 NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[9][11]

    • If necessary, dialyze the protein against PBS to remove any interfering substances.[9]

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[5][6][10]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] This should be done immediately before use.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point of a 10-fold molar excess of dye is common.[12]

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5][6]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column, such as Sephadex G-25.[11]

    • Collect the fractions containing the labeled protein.

Protocol 2: Buffer Preparation (0.1 M Sodium Bicarbonate, pH 8.3)

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of sodium bicarbonate and a 0.1 M solution of sodium carbonate.

  • Start with the 0.1 M sodium bicarbonate solution.

  • While monitoring with a calibrated pH meter, slowly add the 0.1 M sodium carbonate solution until the pH reaches 8.3.

Visualizations

Sulfo_Cy5_Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein (2-10 mg/mL in PBS) Adjust_pH Adjust pH to 8.3-8.5 (0.1M Bicarbonate Buffer) Prepare Protein->Adjust_pH Mix Mix Protein and Dye Adjust_pH->Mix Prepare_Dye Prepare Sulfo-Cy5 (10 mM in DMSO) Prepare_Dye->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Protein (Spectrophotometry) Purify->Analyze

Caption: Workflow for this compound labeling of proteins.

Troubleshooting_Labeling_Efficiency Start Low Labeling Efficiency Check_pH Is reaction pH 8.2-8.5? Start->Check_pH Adjust_pH Adjust pH with Bicarbonate Buffer Check_pH->Adjust_pH No Check_Amines Buffer amine-free (e.g., no Tris)? Check_pH->Check_Amines Yes Adjust_pH->Check_Amines Dialyze Dialyze protein against PBS Check_Amines->Dialyze No Check_Concentration Protein concentration > 2 mg/mL? Check_Amines->Check_Concentration Yes Dialyze->Check_Concentration Concentrate Concentrate Protein Check_Concentration->Concentrate No Success Labeling Optimized Check_Concentration->Success Yes Concentrate->Success

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Effect of buffer composition on Sulfo-Cy5 amine conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy5 NHS ester to primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the lysine residues on a protein, is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often considered ideal for many applications.[2][3] This pH range represents a critical balance: it is high enough to ensure that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic and reactive, yet not so high as to cause rapid hydrolysis of the NHS ester, which would deactivate it.[2][3]

Q2: Which buffers are recommended for Sulfo-Cy5 NHS ester conjugation reactions?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A commonly used and recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[2][3] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may necessitate a longer reaction time.[2][4]

Q3: Are there any buffer components I should absolutely avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the conjugation reaction.[1][2][4] These buffer components will compete with the primary amines on your target molecule for reaction with the Sulfo-Cy5 NHS ester, leading to significantly lower conjugation efficiency and the formation of non-target reaction byproducts.[2] However, Tris or glycine buffers are often used to quench the reaction once the desired incubation time is complete.[1][2] Additionally, avoid buffers containing sodium azide at high concentrations, as it can interfere with the reaction.[1][4]

Q4: My Sulfo-Cy5 NHS ester isn't dissolving well in my aqueous buffer. What should I do?

While Sulfo-Cy5 NHS ester has improved water solubility due to its sulfonate group, some NHS esters can have limited solubility in aqueous solutions.[1] If you encounter solubility issues, the recommended procedure is to first dissolve the Sulfo-Cy5 NHS ester in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][4] This stock solution can then be added to your protein solution in the appropriate reaction buffer.[2] It is crucial to use high-quality, amine-free solvents, as impurities can interfere with the reaction.[2]

Q5: How does temperature affect the conjugation reaction?

This compound conjugation reactions are typically performed at room temperature (18-25°C) or at 4°C.[1][2] The primary competing reaction is the hydrolysis of the NHS ester, which is temperature-dependent.[1] Performing the reaction at 4°C can be beneficial for sensitive proteins and will also slow down the rate of hydrolysis, which can be particularly useful for longer incubation times.[2]

Q6: I'm seeing very low labeling efficiency. What are the common causes?

Low labeling efficiency can stem from several factors:

  • Incorrect pH: The reaction buffer pH may be too low, causing protonation of the primary amines and rendering them unreactive.[2][3]

  • Presence of competing nucleophiles: Your protein sample or buffer may contain primary amines (e.g., Tris, glycine) or other nucleophilic contaminants.[2][4]

  • Hydrolysis of the NHS ester: The Sulfo-Cy5 NHS ester may have hydrolyzed due to improper storage (exposure to moisture) or a reaction buffer pH that is too high.[1][5]

  • Low protein concentration: Conjugation efficiency can be significantly reduced if the protein concentration is too low (e.g., less than 2 mg/mL).[4]

  • Poor quality reagents: Impurities in the Sulfo-Cy5 NHS ester or solvents can negatively impact the reaction.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect buffer pH.Verify the pH of your reaction buffer is between 7.2 and 8.5.[1][2]
Presence of primary amine-containing substances (e.g., Tris, glycine).Dialyze your protein against an amine-free buffer like PBS before starting the conjugation.[4]
Hydrolyzed Sulfo-Cy5 NHS ester.Use a fresh vial of the labeling reagent and ensure it has been stored under desiccated conditions. Prepare the dye stock solution immediately before use.[4][5]
Low protein concentration.Concentrate your protein to at least 2 mg/mL for optimal labeling.[4]
Inconsistent Results Acidification of the reaction mixture during large-scale labeling.Monitor the pH throughout the reaction or use a more concentrated buffer to maintain pH stability.[2]
Variable quality of reagents.Use high-quality, anhydrous DMSO or amine-free DMF for preparing the dye stock solution.[2]

Quantitative Data Summary

The stability of the Sulfo-Cy5 NHS ester is highly dependent on the pH of the reaction buffer. The primary competing reaction is hydrolysis, which renders the ester inactive. The table below summarizes the half-life of NHS esters at different pH values and temperatures.

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours[1][6]
8.0Not Specified1 hour[7]
8.64°C10 minutes[1][6]

Key Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Sulfo-Cy5 NHS Ester
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[2] Alternatively, 0.1 M phosphate buffer at the same pH can be used.[3]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[4] If the protein is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.[4]

  • Sulfo-Cy5 NHS Ester Stock Solution Preparation: Immediately before initiating the conjugation, dissolve the Sulfo-Cy5 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[2][4]

  • Conjugation Reaction: Add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific application, but a starting point of a 10:1 to 20:1 molar excess of dye is often recommended.[4][8] Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching the Reaction (Optional): To terminate the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50-100 mM.[2][5]

  • Purification: Remove unreacted Sulfo-Cy5 NHS ester and reaction byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[2][4]

Protocol 2: Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Sulfo-Cy5).[4]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the Sulfo-Cy5 dye using its molar extinction coefficient (typically ~250,000 cm⁻¹M⁻¹).

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

Sulfo_Cy5_Amine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) Conjugation Conjugation Reaction (1-4h at RT or overnight at 4°C) Protein_Prep->Conjugation Dye_Prep Prepare Sulfo-Cy5 NHS Ester (10 mM stock in anhydrous DMSO) Dye_Prep->Conjugation Quench Quench Reaction (Optional, with Tris or Glycine) Conjugation->Quench Purification Purify Conjugate (e.g., Desalting Column) Quench->Purification Analysis Analyze Conjugate (Determine DOL) Purification->Analysis

Caption: Workflow for this compound conjugation.

Competing_Reactions NHS_Ester Sulfo-Cy5 NHS Ester Desired_Product Stable Amide Bond (Conjugate) NHS_Ester->Desired_Product Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_Ester Inactive Ester (Hydrolyzed) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Increases with pH Protein_Amine Protein Primary Amine (-NH2) Protein_Amine->Desired_Product Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Competing reactions in NHS ester chemistry.

References

Reducing background fluorescence in Sulfo-Cy5 amine immunofluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence in immunofluorescence?

High background fluorescence can originate from several sources, including:

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the sample.[1][2][3]

  • Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce, such as NADH, collagen, and lipofuscin.[2][4][5]

  • Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.[1][3][4]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can result in antibodies adhering to unintended locations.[1][3]

  • Insufficient washing: Failure to remove unbound antibodies through thorough washing steps can contribute to high background.[1][6]

  • Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde can increase autofluorescence.[4][7]

  • Hydrophobic interactions: The fluorescent dye itself may non-specifically bind to cellular components.[8][9]

Q2: I am observing high background specifically with my Sulfo-Cy5 conjugated antibody. Are there any unique considerations for this dye?

Yes, while Sulfo-Cy5 is known for its brightness and photostability, some factors can contribute to background issues.[10][11] Heavily sulfonated dyes, like Sulfo-Cy5, can exhibit charge-mediated interactions with tissues, leading to non-specific binding.[8][9] Additionally, cyanine dyes can sometimes bind non-specifically to lipid-rich structures.[12]

Q3: Can my choice of mounting media affect background fluorescence?

Yes, some mounting media can contribute to background fluorescence. It is advisable to use a low-fluorescence mounting medium. If you are not imaging nuclei, avoid mounting media containing DAPI, as it can sometimes contribute to background in other channels.[6] Using an anti-fade reagent can also help preserve the signal and reduce photobleaching-related artifacts.[5]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound immunofluorescence experiments.

Issue 1: High, Diffuse Background Staining

This is often characterized by a general, non-specific glow across the entire sample, making it difficult to distinguish the specific signal.

Troubleshooting Workflow: High Background

start High Background Observed check_autofluorescence Check for Autofluorescence (Unstained Control) start->check_autofluorescence optimize_blocking Optimize Blocking Step check_autofluorescence->optimize_blocking Autofluorescence low autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present Autofluorescence high titrate_antibodies Titrate Primary & Secondary Antibodies optimize_blocking->titrate_antibodies increase_washing Increase Washing Steps titrate_antibodies->increase_washing check_fixation Review Fixation Protocol increase_washing->check_fixation solution Reduced Background check_fixation->solution quenching Apply Quenching Method (e.g., Sodium Borohydride, Commercial Reagent) autofluorescence_present->quenching quenching->optimize_blocking

Caption: A logical workflow for troubleshooting high background fluorescence.

Potential Causes and Solutions

Potential Cause Recommended Solution
Autofluorescence Image an unstained sample to confirm. If present, consider using an autofluorescence quenching agent like sodium borohydride or a commercial reagent.[4][6] Pre-photobleaching the sample before staining can also be effective.[13]
Inadequate Blocking Increase blocking time or try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody.[1][7] For cyanine dyes, specialized commercial blockers may be more effective.[7]
Antibody Concentration Too High Titrate both the primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background.[1][6]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.[1][6]
Fixation Issues Aldehyde fixatives can increase autofluorescence.[4] Optimize fixation time and concentration. Consider alternative fixatives like cold methanol or acetone, though their compatibility with the target epitope must be verified.[7]
Issue 2: Punctate or Speckled Background Staining

This can appear as small, bright, non-specific dots or aggregates in the sample.

Potential Causes of Punctate Staining

punctate_staining Punctate Background Staining antibody_aggregates Antibody Aggregates punctate_staining->antibody_aggregates Caused by dye_precipitation Dye Precipitation punctate_staining->dye_precipitation Caused by secondary_cross_reactivity Secondary Antibody Cross-Reactivity punctate_staining->secondary_cross_reactivity Caused by

References

Technical Support Center: Post-Labeling Purification of Sulfo-Cy5 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated Sulfo-Cy5 amine following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of unconjugated this compound is a critical step for several reasons. Firstly, its presence can lead to high background fluorescence, which can significantly reduce the signal-to-noise ratio in imaging and other fluorescence-based assays. Secondly, unbound dye can interfere with the accurate determination of the degree of labeling (DOL), leading to incorrect assumptions about the conjugate's properties. Lastly, free dye, if it remains chemically reactive, can non-specifically bind to other molecules in your experimental system, causing artifacts and misleading results.[1][2]

Q2: What are the common methods for removing unconjugated this compound?

A2: The most common and effective methods for removing small molecules like unconjugated this compound from larger labeled biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[3][4][5] Larger, labeled molecules elute first, while the smaller, unconjugated dye molecules are retarded and elute later.

  • Dialysis: This method involves placing the labeling reaction mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO).[6][7][8] The bag is then placed in a large volume of buffer, allowing the small, unconjugated dye molecules to diffuse out while retaining the larger, labeled molecules.

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating and purifying biomolecules. The sample solution flows tangentially across a membrane surface, which prevents the build-up of molecules on the membrane and allows for efficient separation of the larger labeled product from the smaller unconjugated dye.[9][10][11][12]

Q3: How do I choose the most suitable method for my experiment?

A3: The choice of purification method depends on several factors, including the sample volume, the desired purity, the properties of the labeled molecule, and the available equipment.

  • Size Exclusion Chromatography (SEC) is ideal for achieving high purity and is suitable for a wide range of sample volumes. It is often used as a final polishing step.[5]

  • Dialysis is a simple and gentle method, well-suited for large sample volumes. However, it can be time-consuming and may result in sample dilution.[7][13]

  • Tangential Flow Filtration (TFF) is highly scalable, fast, and efficient, making it suitable for both small- and large-scale preparations. It allows for simultaneous concentration and purification.[10][11]

Purification Method Comparison

The following table summarizes the key quantitative parameters for the three most common methods used to remove unconjugated this compound. Please note that the actual performance can vary depending on the specific experimental conditions.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneSize-based separation via cross-flow filtration
Typical Protein Recovery >90%>90%>95%[14]
Dye Removal Efficiency High (>99%)High (>99% with sufficient buffer exchanges)High (>99%)
Processing Time 30 minutes - 2 hours12 - 48 hours30 minutes - 4 hours
Sample Volume Range 100 µL - 100 mL1 mL - several liters10 mL - thousands of liters[10]
Key Advantage High resolution and puritySimple, gentle, and low costFast, scalable, and allows for concentration
Key Disadvantage Potential for sample dilutionTime-consuming and potential for sample dilutionRequires specialized equipment

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is a general guideline for removing unconjugated this compound using a pre-packed desalting column (e.g., Sephadex™ G-25).

Materials:

  • Labeled protein solution

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Pre-packed desalting column

  • Collection tubes

  • Chromatography system or manual setup

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of equilibration buffer at the recommended flow rate.

  • Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume for optimal separation).[5]

  • Elution: Elute the sample with equilibration buffer. The labeled protein, being larger, will pass through the column more quickly and elute first. The smaller, unconjugated this compound will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The colored, labeled protein will be visible.

  • Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5). Pool the fractions containing the purified, labeled protein.

Protocol 2: Dialysis

This protocol provides a general procedure for removing unconjugated this compound using dialysis tubing.

Materials:

  • Labeled protein solution

  • Dialysis tubing with an appropriate MWCO (e.g., 10-14 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker (volume should be at least 200 times the sample volume)[8][15]

  • Stir plate and stir bar

  • Dialysis clips

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clip. Pipette the labeling reaction mixture into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Dialyze for at least 4-6 hours. Change the dialysis buffer completely. Repeat the buffer exchange at least 2-3 times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[8]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Cut open one end and gently pipette the purified, labeled protein into a clean tube.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol outlines the general steps for removing unconjugated this compound using a TFF system.

Materials:

  • Labeled protein solution

  • TFF system with an appropriate MWCO membrane (e.g., 10-30 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Pressure indicators and pump

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Install the appropriate membrane cassette.

  • System Equilibration: Equilibrate the system by flushing with diafiltration buffer.

  • Concentration/Diafiltration:

    • Load the labeling reaction mixture into the sample reservoir.

    • Begin recirculating the sample through the system at the recommended cross-flow rate.

    • Apply transmembrane pressure (TMP) to initiate the removal of the permeate, which will contain the unconjugated this compound.

    • Perform diafiltration by adding fresh diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This washes out the remaining unconjugated dye. Typically, 5-10 diavolumes are sufficient for near-complete removal.

  • Sample Recovery: Once the diafiltration is complete, concentrate the sample to the desired volume by continuing to remove the permeate without adding more buffer.

  • System Cleaning: Clean and store the TFF system and membrane according to the manufacturer's protocol.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound.

Problem 1: Low recovery of labeled protein.

Possible Cause Recommended Solution
Non-specific binding to the purification matrix (SEC or TFF membrane). - Ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions.[3] - For TFF, consider using a membrane material known for low protein binding (e.g., regenerated cellulose).[14]
Precipitation of the labeled protein. - This can occur if the protein is unstable in the labeling or purification buffer. Ensure the pH and buffer composition are optimal for your protein's stability. - For dialysis, a rapid change in buffer composition can cause precipitation. Consider a more gradual buffer exchange.[16]
Leakage during dialysis. - Ensure dialysis clips are securely fastened.[17] - Visually inspect the dialysis tubing for any holes or tears before use.
Incorrect MWCO for dialysis or TFF membrane. - Use a membrane with a MWCO that is at least 3-5 times smaller than the molecular weight of your protein to ensure high retention.

Problem 2: Incomplete removal of unconjugated dye.

Possible Cause Recommended Solution
Insufficient separation in SEC. - Optimize the column length and flow rate. Longer columns and slower flow rates generally provide better resolution.[3] - Ensure the sample volume is appropriate for the column size.
Inadequate buffer exchange in dialysis. - Increase the number of buffer changes and/or the duration of dialysis.[8] - Use a significantly larger volume of dialysis buffer.
Insufficient diafiltration in TFF. - Increase the number of diavolumes used during the diafiltration step.
Aggregation of the unconjugated dye. - Some hydrophobic dyes can aggregate and co-elute with the protein. Ensure the this compound is fully dissolved before the labeling reaction. The sulfonate groups on Sulfo-Cy5 enhance its water solubility, minimizing this issue.[18]

Problem 3: Altered activity of the labeled protein.

Possible Cause Recommended Solution
Modification of critical amine residues. - If the biological activity of your protein is compromised after labeling, it's possible that the dye has attached to an amine residue in the active site. - To mitigate this, you can try reducing the molar ratio of dye to protein in the labeling reaction to achieve a lower degree of labeling.[1]
Denaturation during purification. - Ensure that all purification steps are performed at the appropriate temperature (usually 4°C for proteins). - Avoid harsh conditions, such as extreme pH or high shear stress in TFF.

Visualizations

Experimental Workflow for Sulfo-Cy5 Labeling and Purification

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein Reaction Mixture Reaction Mixture Protein->Reaction Mixture This compound This compound This compound->Reaction Mixture Purification Method Purification Method Reaction Mixture->Purification Method  Load Sample Labeled Protein Labeled Protein Purification Method->Labeled Protein Unconjugated Dye Unconjugated Dye Purification Method->Unconjugated Dye

Caption: Workflow for labeling a protein with this compound and subsequent purification.

Troubleshooting Decision Tree for Unconjugated Dye Removal

troubleshooting_tree Start Start Check Purity Check Purity Start->Check Purity Low Protein Recovery? Low Protein Recovery? Check Purity->Low Protein Recovery? High Purity Incomplete Dye Removal? Incomplete Dye Removal? Check Purity->Incomplete Dye Removal? Low Purity Successful Purification Successful Purification Low Protein Recovery?->Successful Purification No Check for Precipitation Check for Precipitation Low Protein Recovery?->Check for Precipitation Yes Incomplete Dye Removal?->Successful Purification No Increase Buffer Exchange Increase Buffer Exchange Incomplete Dye Removal?->Increase Buffer Exchange Yes (Dialysis/TFF) Optimize SEC/TFF Optimize SEC/TFF Check for Precipitation->Optimize SEC/TFF No Check Dialysis Integrity Check Dialysis Integrity Check for Precipitation->Check Dialysis Integrity Yes (Dialysis) Optimize Separation Optimize Separation Increase Buffer Exchange->Optimize Separation Still Impure

Caption: Decision tree for troubleshooting common issues in unconjugated dye removal.

References

Sulfo-Cy5 amine photobleaching and how to minimize it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Sulfo-Cy5 amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble, far-red fluorescent dye.[1][2] The sulfonate groups enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][3][4] It is commonly used in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][4]

PropertyValue
Excitation Maximum~646 nm[1][5]
Emission Maximum~662 nm[1][5]
Extinction Coefficient271,000 cm⁻¹M⁻¹[5]
Quantum Yield0.28[5]
Recommended Laser Lines633 nm or 647 nm[6]
pH Insensitivity RangepH 4 to 10[6]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[7] During fluorescence microscopy, prolonged exposure to excitation light can cause a decrease in signal intensity, which can compromise the quality of images and the reliability of the data.[8][9] For cyanine dyes like Cy5, this process is often mediated by reactions with reactive oxygen species (ROS) generated during excitation.[7]

Q3: What factors contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent photochemical damage.[7]

  • Presence of Molecular Oxygen: Oxygen interacts with the excited triplet state of the dye to form damaging reactive oxygen species (ROS).[7]

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules can influence photostability.[7] While Sulfo-Cy5 is relatively stable across a broad pH range, extreme conditions can be detrimental.[10]

  • Intrinsic Properties of the Dye: Cyanine dyes are susceptible to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and increased bleaching.[7]

Troubleshooting Guide: Minimizing Photobleaching

This guide provides solutions to common problems encountered during experiments using this compound.

Problem: Rapid loss of fluorescence signal during imaging.

Possible Cause: High rate of photobleaching due to imaging conditions or sample preparation.

Solutions:

  • Optimize Imaging Parameters:

    • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.

    • Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions.

  • Utilize Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.[11]

    • Commercial Antifade Reagents: Several commercial options are available that offer excellent protection.

Antifade ReagentKey Features
ProLong Diamond Provides high photostability resistance.[8]
ProLong Glass Refractive index of 1.52, matching that of glass and immersion oil for better resolution.[9]
SlowFade Diamond Offers protection across the visible spectrum with less initial quenching.[8]
VECTASHIELD® A well-established antifade mounting medium.
Trolox A cell-permeable antioxidant that can be used in live-cell imaging.
  • Optimize the Imaging Buffer:

    • Maintain Optimal pH: Ensure the imaging buffer is within the optimal pH range for Sulfo-Cy5 (pH 7-8).[7]

    • Oxygen Scavenging Systems: For demanding applications like single-molecule imaging, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase).

Problem: Low signal-to-noise ratio (SNR).

Possible Cause: Weak fluorescence signal, high background, or a combination of both.

Solutions:

  • Optimize Labeling Density:

    • Titrate Labeling Ratio: Perform a titration experiment to find the optimal dye-to-biomolecule ratio. Over-labeling can lead to self-quenching, reducing the overall fluorescence.[7]

  • Reduce Background Fluorescence:

    • Use High-Quality Reagents and Consumables: Use fresh, high-purity reagents and clean slides/coverslips.

    • Thoroughly Remove Unbound Dye: After labeling, purify your conjugate using methods like size-exclusion chromatography or dialysis to remove all unbound dye.[7]

    • Use Appropriate Filters: Employ high-quality bandpass filters to specifically collect the emission from Sulfo-Cy5 and block out-of-band light.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with a Commercial Antifade Reagent

  • After the final wash step of your immunofluorescence protocol, carefully aspirate the wash buffer.

  • Add a drop of antifade mounting medium (e.g., ProLong Diamond or SlowFade Diamond) directly to the cells on the coverslip or slide.

  • Carefully lower a clean coverslip onto the sample, avoiding air bubbles.

  • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark).[12]

  • Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying.

  • Store the slides flat and protected from light at 4°C.

Visualizations

Photobleaching_Pathway cluster_0 Fluorophore Excitation and Emission cluster_1 Photobleaching Pathways cluster_2 Minimization Strategies S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore (Non-fluorescent) S1->Bleached Direct Photodegradation ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 ROS->Bleached Oxidative Damage Antifade Antifade Reagents Antifade->ROS Scavenge ROS

Caption: General mechanism of fluorophore photobleaching and the role of antifade reagents.

Experimental_Workflow cluster_optimization Key Optimization Steps start Start: Labeled Sample prep Sample Preparation (e.g., Immunostaining) start->prep mount Mounting with Antifade Reagent prep->mount image Imaging (Optimized Parameters) mount->image analyze Data Analysis image->analyze end End: High-Quality Data analyze->end

Caption: Experimental workflow for fluorescence imaging with key steps to minimize photobleaching.

References

Solving solubility issues with Sulfo-Cy5 amine in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Sulfo-Cy5 amine in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered water-soluble?

This compound is a fluorescent dye derivative of Cyanine 5 (Cy5) that contains an amine group and one or more sulfonate groups.[1] The presence of these negatively charged sulfonate groups significantly increases the dye's polarity, making it highly soluble in water and other polar solvents.[1][2][3] This is in contrast to non-sulfonated Cy5 dyes, which have poor water solubility.[2][3]

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in polar aprotic organic solvents. It is well soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and also shows solubility in alcohols.[4][5] However, it is practically insoluble in non-polar organic solvents.[6]

Q3: I am performing a labeling reaction in an aqueous buffer. Do I need to dissolve this compound in an organic solvent first?

While this compound is water-soluble, it is a common and recommended practice to first prepare a concentrated stock solution in a high-quality, anhydrous polar organic solvent like DMSO or DMF.[7][8] This stock solution is then added in a small volume to the aqueous reaction mixture. This method ensures the dye is fully dissolved before it comes into contact with the biomolecule, which can help prevent aggregation and improve labeling efficiency.

Q4: What is the recommended storage condition for this compound and its stock solutions?

Upon receipt, this compound powder should be stored at -20°C in the dark and desiccated.[4][9] Once dissolved in a solvent, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[1] A stock solution in DMSO stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[1]

Troubleshooting Guide

Issue: My this compound is not dissolving in the organic solvent.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice Ensure you are using a recommended polar aprotic solvent such as high-quality, anhydrous DMSO or DMF. This compound has poor solubility in non-polar organic solvents.[6]
Low-Quality or "Wet" Solvent The presence of water in hygroscopic solvents like DMSO can impact solubility. Use a fresh, unopened bottle of anhydrous solvent for preparing your stock solution.[1]
Insufficient Solubilization Effort Gentle vortexing or pipetting is often sufficient. For higher concentrations, sonication or gentle warming (up to 60°C for a short period) can aid dissolution.[1]
Concentration is Too High While highly soluble in DMSO, there is a limit. If you are trying to prepare a stock solution above the recommended concentrations, it may not fully dissolve.

Issue: The dye precipitates when I add the organic stock solution to my aqueous reaction buffer.

Possible Cause Troubleshooting Step
Organic Solvent Volume is Too High The final concentration of the organic co-solvent in the aqueous reaction mixture should be kept low, typically between 5-20%.[2] Adding too large a volume of the organic stock can cause the dye or the biomolecule to precipitate.
Buffer Incompatibility Ensure your buffer components are compatible with the organic solvent and the dye. Buffers containing primary amines (e.g., Tris) can react with amine-reactive dyes and should be avoided if not part of the intended reaction.[8]
Rapid Addition and Poor Mixing Add the dye stock solution dropwise to the reaction mixture while gently vortexing or stirring. This ensures rapid and uniform dispersion of the dye, preventing localized high concentrations that can lead to precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common solvents. Please note that these values can be influenced by factors such as temperature, pH, and the purity of both the dye and the solvent.

Solvent Concentration Conditions Reference
DMSO50 mg/mL (67.48 mM)Requires sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1]
Water1.67 mg/mL (2.25 mM)Requires sonication and warming to 60°C.[1]
DMFWell solubleSpecific quantitative data not provided, but widely cited as a suitable solvent.[4][5]
AlcoholsModerately solubleSpecific quantitative data not provided.[4][5]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of your specific this compound product (typically around 741 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 740.97 g/mol ), you would add approximately 135 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mix thoroughly by vortexing or pipetting up and down until the dye is completely dissolved. The solution should be a clear, dark blue.

  • If dissolution is difficult, sonicate the vial for a few minutes.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for Using this compound

G cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction start Start: this compound Powder solvent Add Anhydrous DMSO/DMF start->solvent dissolve Vortex / Sonicate to Dissolve solvent->dissolve stock 10 mM Stock Solution dissolve->stock add_dye Add Stock Solution Dropwise with Mixing stock->add_dye Add small volume biomolecule Biomolecule in Aqueous Buffer (pH 7.5-9.0) biomolecule->add_dye react Incubate at Room Temperature add_dye->react purify Purification (e.g., Dialysis, Gel Filtration) react->purify product Labeled Biomolecule purify->product

Caption: Workflow for preparing and using this compound in a typical bioconjugation reaction.

Solubility Logic Diagram

G cluster_dye Cyanine Dye Structure cluster_solubility Solubility Properties sulfo_cy5 This compound (Contains Sulfonate Groups) water_soluble High Water Solubility sulfo_cy5->water_soluble leads to organic_soluble Soluble in Polar Organic Solvents (DMSO, DMF) sulfo_cy5->organic_soluble is cy5 Non-Sulfonated Cy5 Amine (No Sulfonate Groups) water_insoluble Low Water Solubility cy5->water_insoluble leads to organic_co_solvent Requires Organic Co-solvent for Aqueous Reactions cy5->organic_co_solvent is

References

Impact of over-labeling with Sulfo-Cy5 amine on protein function.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-Cy5 amine for protein labeling. Over-labeling can significantly impact protein function, and this resource aims to help you navigate potential challenges to achieve optimal and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during and after the labeling of proteins with this compound.

Problem Potential Cause Suggested Solution
Low Degree of Labeling (DOL) Inactive Sulfo-Cy5 NHS ester due to hydrolysis.- Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. - Ensure the dye is stored desiccated and protected from light.
Low protein concentration.- For optimal labeling, the protein concentration should be at least 2 mg/mL.
Incorrect buffer pH or composition.- The labeling reaction is most efficient at a pH of 8.3-8.5. Use a primary amine-free buffer like sodium bicarbonate or phosphate buffer. - Avoid buffers containing Tris or glycine, as they will compete with the protein for reaction with the dye.
Insufficient dye-to-protein molar ratio.- Increase the molar excess of Sulfo-Cy5 NHS ester in the reaction. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.
High Degree of Labeling (DOL) & Protein Precipitation Excessive dye-to-protein molar ratio.- Decrease the molar ratio of dye to protein in the labeling reaction.
Protein aggregation due to over-modification.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is properly folded and soluble before initiating the labeling process.
Low Fluorescence Signal of Labeled Protein Low DOL.- Optimize the labeling reaction to achieve a higher DOL, following the suggestions for "Low Degree of Labeling".
Self-quenching of the dye at high DOL.- Over-labeling can lead to fluorescence quenching. It has been observed that for antibodies labeled with Cy5, labeling with more than three dye molecules can be counterproductive, leading to a loss of fluorescence.[1] Aim for a lower, optimal DOL.
Photobleaching of the dye.- Use appropriate antifade reagents during fluorescence imaging. - Minimize exposure of the labeled protein to light.
Non-specific Staining or High Background in Application Presence of unremoved free dye.- Ensure thorough purification of the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to remove all unconjugated dye.[2]
Aggregates of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use in your application.
Altered Protein Function (e.g., Reduced Binding Affinity, Loss of Enzymatic Activity) Steric hindrance from the dye molecule at or near the active/binding site.- Labeling primary amines (lysine residues) is generally random. If functional sites are affected, consider alternative labeling strategies targeting other residues if possible.
Conformational changes induced by over-labeling.- Reduce the DOL by lowering the dye-to-protein molar ratio in the labeling reaction. The binding affinity of antibodies can decrease with an increasing DOL.[3]
Hydrophobic interactions from the dye.- Sulfo-Cy5 is a relatively hydrophobic molecule. High labeling density can increase the overall hydrophobicity of the protein, potentially leading to aggregation or non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Degree of Labeling (DOL) for a protein labeled with this compound?

A1: The optimal DOL, also referred to as the dye-to-protein ratio, is highly dependent on the specific protein and the intended application. While a higher DOL can increase signal intensity, over-labeling can lead to fluorescence quenching, decreased solubility, and loss of biological activity.[4] For antibodies, an ideal DOL range is typically between 2 and 10.[2] However, for Cy5 specifically, it has been noted that labeling with more than three molecules per antibody can be counterproductive due to fluorescence quenching.[1] It is crucial to empirically determine the optimal DOL for your protein by testing a range of dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) and assessing both the fluorescence signal and the functional integrity of the conjugate.[3]

Q2: How does over-labeling with this compound affect protein function?

A2: Over-labeling can negatively impact protein function in several ways:

  • Steric Hindrance: The covalent attachment of multiple bulky dye molecules can physically block active sites or binding interfaces, thereby inhibiting enzymatic activity or protein-protein interactions.

  • Conformational Changes: Excessive modification of lysine residues can alter the protein's overall charge and three-dimensional structure, leading to a loss of function.

  • Reduced Binding Affinity: Studies have shown that the binding affinity of antibodies can decrease with an increasing DOL.[3] This is a critical consideration in immunoassays and other binding-based applications.

  • Decreased Solubility and Aggregation: Fluorescent dyes are often hydrophobic. Attaching too many dye molecules can increase the protein's surface hydrophobicity, leading to aggregation and precipitation.[4]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~650 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The following formulas are used:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Dye Concentration (M) = Aₘₐₓ / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Sulfo-Cy5, this is typically around 0.05.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its Aₘₐₓ (~250,000 M⁻¹cm⁻¹).

Q4: What are the critical parameters to control during the labeling reaction?

A4: The key parameters to control are:

  • pH: Maintain a pH between 8.3 and 8.5 for efficient labeling of primary amines.

  • Protein Concentration: Ensure the protein concentration is sufficiently high (ideally ≥ 2 mg/mL).

  • Dye-to-Protein Molar Ratio: This directly influences the final DOL. It is essential to optimize this ratio for your specific protein.

  • Reaction Time and Temperature: Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C.

  • Buffer Composition: Use buffers free of primary amines.

Q5: My labeled protein appears to have lost its function. What should I do?

A5: If you observe a loss of function, it is likely due to over-labeling or labeling at a critical functional site. The first step is to reduce the DOL by decreasing the molar ratio of Sulfo-Cy5 to protein in the labeling reaction. Prepare a series of conjugates with different DOLs and test their functionality to find a balance between adequate fluorescence and preserved biological activity.

Data Presentation: Impact of DOL on Protein Function

While the exact quantitative impact of over-labeling is protein-specific, it is crucial to perform validation experiments. The following table provides a template for how to structure your empirical data.

Dye:Protein Molar Ratio (in labeling reaction) Calculated DOL Relative Fluorescence Intensity (%) Binding Affinity (Kd) Enzymatic Activity (Vmax/Km) Observations
2:1e.g., 1.5e.g., 50%e.g., 1.2 nMe.g., 95% of unlabeledLow signal
5:1e.g., 3.2e.g., 100%e.g., 1.5 nMe.g., 90% of unlabeledOptimal signal and function
10:1e.g., 5.8e.g., 85%e.g., 5.0 nMe.g., 60% of unlabeledQuenching observed, reduced affinity
20:1e.g., 9.5e.g., 60%e.g., 15.0 nMe.g., 30% of unlabeledSignificant quenching and loss of function

Experimental Protocols

Protocol 1: General Procedure for Labeling Protein with Sulfo-Cy5 NHS Ester
  • Protein Preparation:

    • Dissolve the protein in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

    • If the protein buffer contains Tris or glycine, it must be exchanged by dialysis or gel filtration into the appropriate labeling buffer.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. This should be done immediately prior to use.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.

    • Calculate the DOL as described in the FAQ section.

    • Assess protein function using a relevant bioassay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein (2-10 mg/mL, pH 8.3-8.5) reaction Mix Protein and Dye (1-2h at RT, dark) prep_protein->reaction prep_dye Prepare Sulfo-Cy5 (10 mg/mL in DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify calc_dol Calculate DOL (Spectrophotometry) purify->calc_dol func_assay Functional Assay (e.g., ELISA, Enzyme Kinetics) calc_dol->func_assay

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Labeling Experiment Outcome low_dol Low DOL start->low_dol high_dol High DOL / Precipitation start->high_dol low_signal Low Fluorescence Signal start->low_signal bad_function Loss of Function start->bad_function cause_low_dol Inactive Dye? Wrong Buffer/pH? Low Protein Conc? low_dol->cause_low_dol cause_high_dol Excessive Dye Ratio? high_dol->cause_high_dol cause_low_signal Low DOL? Quenching (High DOL)? low_signal->cause_low_signal cause_bad_function Over-labeling? Steric Hindrance? bad_function->cause_bad_function sol_low_dol Check Reagents Optimize Buffer/Conc. Increase Dye Ratio cause_low_dol->sol_low_dol sol_high_dol Decrease Dye Ratio cause_high_dol->sol_high_dol sol_low_signal Optimize DOL cause_low_signal->sol_low_signal sol_bad_function Decrease Dye Ratio cause_bad_function->sol_bad_function

Caption: Troubleshooting decision tree for this compound labeling.

References

Technical Support Center: DLS Analysis of Sulfo-Cy5 Labeled Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Dynamic Light Scattering (DLS) analysis of Sulfo-Cy5 labeled nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a much larger particle size with my Sulfo-Cy5 labeled nanoparticles compared to the unlabeled ones?

A1: This is a common issue that can arise from two main sources:

  • Dye Aggregation: Sulfo-Cy5, like other cyanine dyes, has a tendency to form aggregates (H-aggregates or J-aggregates) in aqueous solutions.[1][2][3][4] These dye aggregates can be detected by DLS as larger particles, leading to an overestimation of the nanoparticle size. The charged sulfonate groups on Sulfo-Cy5 are intended to reduce this aggregation, but it can still occur, especially at high dye-to-nanoparticle ratios or in certain buffer conditions.[]

  • Fluorescence Interference: The excitation wavelength of Sulfo-Cy5 (around 649 nm) is very close to the wavelength of the helium-neon (He-Ne) laser (633 nm) commonly used in DLS instruments.[][6] This can cause the dye to fluoresce, and the emitted incoherent light is detected as noise by the DLS instrument, which can interfere with the analysis of the scattered light from the nanoparticles and potentially be misinterpreted as the presence of larger particles.[7][8]

Q2: My DLS results for Sulfo-Cy5 labeled nanoparticles show a high Polydispersity Index (PDI). What does this indicate?

A2: A high PDI value (typically > 0.3) suggests that your sample has a broad size distribution. For Sulfo-Cy5 labeled nanoparticles, this could be due to:

  • A mixture of labeled and unlabeled nanoparticles.

  • The presence of both individual nanoparticles and nanoparticle agglomerates.

  • The presence of free Sulfo-Cy5 dye aggregates in the sample. [1]

  • Inaccurate measurements due to fluorescence interference. [8][9]

It is crucial to ensure proper sample preparation and purification to obtain a monodisperse sample for reliable DLS analysis.[10][11]

Q3: Can the fluorescence of Sulfo-Cy5 affect the accuracy of DLS measurements?

A3: Yes, absolutely. DLS relies on detecting the coherent scattering of laser light from particles undergoing Brownian motion.[12] Fluorescent materials absorb the laser light and re-emit it at a different wavelength as incoherent light.[7] This fluorescent light is considered noise in a DLS measurement and can significantly impact the quality of the correlation function, leading to inaccurate size determination.[7][8] Some DLS instruments are equipped with narrow band filters to block this fluorescent light.[7][13]

Q4: How can I prepare my Sulfo-Cy5 labeled nanoparticle samples to minimize DLS issues?

A4: Proper sample preparation is critical for obtaining reliable DLS data.[10][14][15] Here are some key steps:

  • Purification: Ensure that all unconjugated (free) Sulfo-Cy5 dye is removed from your nanoparticle suspension after the labeling reaction. Techniques like size exclusion chromatography or dialysis are effective for this.

  • Filtration: Filter your sample through a low-binding syringe filter (e.g., 0.22 µm) immediately before measurement to remove any large aggregates or dust particles.[14]

  • Dilution: Analyze your samples at an appropriate concentration. Highly concentrated samples can lead to multiple scattering events, while overly dilute samples may not produce a strong enough signal.[16] It is advisable to perform a concentration series to find the optimal range.

  • Dispersant: Use a clean, filtered dispersant (buffer or solvent) that is compatible with your nanoparticles and does not cause them to aggregate. The viscosity of the dispersant should be accurately known and entered into the DLS software.[15]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the DLS analysis of Sulfo-Cy5 labeled nanoparticles.

Problem 1: Inconsistent or non-repeatable DLS results.
Possible Cause Troubleshooting Step Expected Outcome
Sample heterogeneityRe-disperse the sample by gentle vortexing or brief sonication. Ensure the sample is well-mixed before each measurement.Consistent size and PDI values across multiple runs.
Instrument instabilityAllow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.Stable laser output and temperature control.
Cuvette contaminationUse clean, disposable cuvettes for each measurement or thoroughly clean reusable cuvettes with appropriate solvents and filtered deionized water.[15]Reduced baseline noise and more stable correlograms.
Problem 2: Measured particle size is significantly larger than expected.
Possible Cause Troubleshooting Step Expected Outcome
Nanoparticle aggregationOptimize the dispersant (e.g., adjust pH, ionic strength). Perform a concentration titration to see if size decreases with dilution.A stable and smaller hydrodynamic diameter.
Free dye aggregatesPurify the sample again using a different method (e.g., tangential flow filtration) to ensure complete removal of free dye.A single, monomodal size distribution corresponding to the nanoparticles.
Fluorescence interferenceIf available, use a DLS instrument with a different laser wavelength that does not excite Sulfo-Cy5 (e.g., a green laser at 532 nm). Alternatively, use a narrow bandpass filter to block the emitted fluorescence.[7][9][17]A more accurate and smaller particle size measurement.
Problem 3: High PDI value indicating a polydisperse sample.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete labeling reactionOptimize the labeling protocol to ensure a more uniform degree of labeling on the nanoparticles.A narrower size distribution and lower PDI.
Presence of multiple species (e.g., monomers, dimers, aggregates)Use size-exclusion chromatography (SEC) coupled with DLS (SEC-DLS) to physically separate the different species and analyze their sizes individually.[11]Resolution of different particle populations and accurate sizing of each.
Data analysis settingsEnsure the correct analysis model (e.g., cumulants, distribution) is being used in the DLS software for your sample type.[18]A more realistic representation of the size distribution.

Experimental Protocols

Protocol 1: Sample Preparation for DLS Analysis of Sulfo-Cy5 Labeled Nanoparticles

  • Purification:

    • Prepare a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired DLS measurement buffer (e.g., filtered 10 mM PBS, pH 7.4).

    • Load the Sulfo-Cy5 labeled nanoparticle solution onto the column.

    • Collect fractions and monitor the absorbance at the nanoparticle's characteristic wavelength and at ~650 nm for the Sulfo-Cy5 dye.

    • Pool the fractions containing the purified labeled nanoparticles.

  • Concentration Adjustment:

    • Measure the concentration of the purified nanoparticle solution (e.g., using UV-Vis spectroscopy or a nanoparticle tracking analysis instrument).

    • Dilute the sample with filtered DLS measurement buffer to the desired concentration (a typical starting point is 0.1-1.0 mg/mL).

  • Filtration:

    • Immediately prior to DLS measurement, filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • DLS Measurement:

    • Transfer the filtered sample to a clean DLS cuvette.

    • Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5 minutes.

    • Perform the DLS measurement using appropriate instrument settings (e.g., laser wavelength, scattering angle, measurement duration).

Data Presentation

Table 1: Hypothetical DLS Data for Labeled vs. Unlabeled Nanoparticles

SampleZ-Average (d.nm)PDI
Unlabeled Nanoparticles105.20.15
Unpurified Sulfo-Cy5 Labeled Nanoparticles185.70.45
Purified Sulfo-Cy5 Labeled Nanoparticles110.50.18

Table 2: Effect of Fluorescence Filtering on DLS Measurements

SampleDLS Measurement without Filter (Z-Average, d.nm)DLS Measurement with 650 nm Cutoff Filter (Z-Average, d.nm)
Sulfo-Cy5 Labeled Nanoparticles155.3112.1

Visualizations

DLS_Troubleshooting_Workflow start Start DLS Analysis issue DLS Issue Identified? (e.g., Large Size, High PDI) start->issue check_prep Review Sample Preparation - Purification? - Filtration? - Concentration? issue->check_prep Yes end_good Reliable DLS Data issue->end_good No check_dye Investigate Dye-Related Issues check_prep->check_dye dye_agg Test for Dye Aggregation (e.g., Concentration Series) check_dye->dye_agg fluor_int Test for Fluorescence Interference (e.g., Use Filter or Different Laser) check_dye->fluor_int optimize_protocol Optimize Labeling and Purification Protocol dye_agg->optimize_protocol end_bad Further Investigation Needed (e.g., SEC-DLS, Microscopy) dye_agg->end_bad fluor_int->optimize_protocol fluor_int->end_bad optimize_protocol->start

Caption: Troubleshooting workflow for DLS analysis of fluorescently labeled nanoparticles.

Signaling_Pathway cluster_problem Observed Problem cluster_cause Potential Root Causes cluster_solution Troubleshooting Solutions large_size Increased Hydrodynamic Size dye_agg Sulfo-Cy5 Aggregation large_size->dye_agg np_agg Nanoparticle Agglomeration large_size->np_agg high_pdi High Polydispersity Index (PDI) high_pdi->dye_agg fluor Fluorescence Interference high_pdi->fluor high_pdi->np_agg purify Improve Sample Purification dye_agg->purify filter Use Fluorescence Filters fluor->filter optimize Optimize Sample Conditions (Concentration, Buffer) np_agg->optimize

Caption: Logical relationships between DLS issues, causes, and solutions.

References

Validation & Comparative

Sulfo-Cy5 Amine vs. Alexa Fluor 647: A Comparative Guide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. For researchers working in the far-red spectrum, Sulfo-Cy5 amine and Alexa Fluor 647 are two prominent options. This guide provides an objective, data-driven comparison of their performance to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their immunofluorescence applications.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently demonstrates superior performance in key photophysical parameters when compared to Sulfo-Cy5. While both dyes have similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3][4][5]

A significant drawback of Cy5 dyes, including the water-soluble Sulfo-Cy5, is their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling.[5][6][7] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[5][6] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals, especially for the detection of low-abundance targets.[2][4][5]

PropertyThis compoundAlexa Fluor 647
Excitation Maximum ~646 nm[8]~651 nm[1]
Emission Maximum ~662 nm[8]~667 nm[1]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.2[8]~0.33
Photostability Less photostableMore photostable[4]
pH Sensitivity Insensitive from pH 4 to 10Insensitive from pH 4 to 10[9]
Water Solubility High (sulfonated)[10]High

Experimental Workflows

The following diagrams illustrate a typical indirect immunofluorescence workflow and the antibody conjugation process.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Cells/Tissue fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Sulfo-Cy5 or AF647 conjugated) primary_ab->secondary_ab Wash Steps mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Indirect Immunofluorescence Staining Workflow.

Antibody_Conjugation cluster_reaction Conjugation Reaction cluster_purification Purification antibody Antibody Solution (with primary amines) reaction Incubation antibody->reaction dye Amine-Reactive Dye (Sulfo-Cy5 or AF647 NHS Ester) dye->reaction purification Column Chromatography or Dialysis reaction->purification conjugated_ab Purified Labeled Antibody purification->conjugated_ab

Caption: General workflow for protein labeling with amine-reactive dyes.

Detailed Experimental Protocol: Indirect Immunofluorescence

This protocol provides a general guideline for immunofluorescent staining of adherent cells. Optimization may be required for specific cell types, targets, and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG labeled with Alexa Fluor 647 or Sulfo-Cy5)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Preparation:

    • Culture cells on sterile coverslips in a petri dish or in multi-well plates until they reach the desired confluency.

    • Gently wash the cells twice with PBS.[11]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[2][11] Alternatively, ice-cold methanol can be used for 5-10 minutes at -20°C, depending on the antigen.[11]

    • Wash the cells three times with PBS for 5 minutes each.[9]

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[1][9]

    • Wash the cells three times with PBS for 5 minutes each.[9]

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[11]

    • Wash the cells three times with PBS for 5 minutes each.[9]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 or Alexa Fluor 647 conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.[1]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.[2]

    • Wash the cells three times with PBS for 5 minutes each, in the dark.[1]

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of mounting medium.[9]

    • Seal the edges of the coverslip with nail polish and allow it to dry.[9]

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with the appropriate filters for the far-red spectrum (e.g., excitation around 650 nm and emission around 670 nm).

Conclusion

For most immunofluorescence applications, Alexa Fluor 647 is the superior choice over this compound.[6] Its enhanced brightness and photostability, coupled with a reduced tendency for self-quenching, contribute to more robust and reliable experimental data, particularly for quantitative imaging and the detection of low-abundance proteins.[4][5][6] While Sulfo-Cy5 is a viable and often more cost-effective option, the performance advantages of Alexa Fluor 647 justify its use in demanding applications where signal intensity and stability are paramount.

References

A Head-to-Head Comparison: Sulfo-Cy5 Amine vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise labeling of biomolecules is paramount for accurate detection and analysis. Cyanine dyes, particularly Cy5, are workhorses for fluorescent labeling due to their brightness and emission in the far-red spectrum, which minimizes background autofluorescence from biological samples. However, the choice of reactive group on the Cy5 dye is critical and depends on the target molecule and experimental conditions. This guide provides a detailed comparison of two popular amine-reactive Cy5 derivatives: Sulfo-Cy5 amine and Cy5 NHS ester, to aid researchers in selecting the optimal reagent for their specific needs.

The fundamental distinction between this compound and Cy5 NHS ester lies in their reactive functional groups and, consequently, their target moieties. This compound possesses a primary amine group, rendering it reactive towards electrophilic groups such as carboxylic acids. In contrast, Cy5 NHS ester features an N-hydroxysuccinimide ester, which is highly reactive towards nucleophilic primary amines, commonly found on lysine residues of proteins.[1][2][3]

A significant practical difference is their water solubility. The "Sulfo" prefix in this compound indicates the presence of sulfonate groups, which impart high water solubility.[1][4][5] This property is advantageous when labeling sensitive proteins that may denature in the presence of organic co-solvents.[6] Standard Cy5 NHS ester, lacking these sulfonate groups, is hydrophobic and typically requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reaction.[7][8][9] To address this limitation, a water-soluble version, Sulfo-Cy5 NHS ester, is also commercially available.[6][10]

Performance and Physicochemical Properties

The choice between these two dyes will ultimately influence the design of the conjugation strategy. Below is a summary of their key characteristics to guide your selection.

FeatureThis compoundCy5 NHS esterSulfo-Cy5 NHS ester
Reactive Group Primary Amine (-NH₂)N-hydroxysuccinimide Ester (-O-NHS)N-hydroxysuccinimide Ester (-O-NHS)
Reacts With Carboxylic acids, activated esters, aldehydes, ketonesPrimary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)
Solubility High in water and polar solvents (DMF, DMSO)[1]Poor in water, good in organic solvents (DMSO, DMF)[7][9][11]High in water, soluble in DMSO, DMF[6][10]
Organic Co-solvent Not typically required for aqueous labelingRequired for aqueous labeling[7][8]Not required for aqueous labeling[6]
Optimal Reaction pH Dependent on activation of carboxyl group (typically acidic pH for EDC activation)8.3 - 8.5[7][12]8.3 - 8.5[7][13][12]
Excitation Max (nm) ~646[1][14]~646 - 651[2][11]~646 - 648[10]
Emission Max (nm) ~662[1][14]~662 - 670[2][11]~662 - 671[10]
Molar Ext. Coeff. (M⁻¹cm⁻¹) ~271,000[1][14]~250,000[9][11]~250,000 - 271,000[10][15]
Quantum Yield ~0.28[1][14]~0.2[9][11]~0.28[15]

Reaction Mechanisms and Experimental Workflows

The differing reactive groups of this compound and Cy5 NHS ester dictate distinct conjugation chemistries.

This compound Conjugation

This compound is typically conjugated to molecules containing carboxylic acid groups, such as proteins with abundant aspartic and glutamic acid residues, or carboxyl-modified oligonucleotides. This reaction commonly employs a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine group of the dye.

Sulfo_Cy5_Amine_Reaction Target Target Molecule (-COOH) Activated_Intermediate O-acylisourea Intermediate Target->Activated_Intermediate Activation EDC EDC EDC->Activated_Intermediate Conjugate Labeled Molecule (Stable Amide Bond) Activated_Intermediate->Conjugate Nucleophilic Attack Urea_Biproduct Urea Byproduct Activated_Intermediate->Urea_Biproduct Sulfo_Cy5 Sulfo-Cy5-NH₂ Sulfo_Cy5->Conjugate

Fig. 1: EDC-mediated conjugation of this compound.
Cy5 NHS Ester Conjugation

Cy5 NHS ester is designed for the straightforward labeling of primary amines. The NHS ester is a good leaving group, and upon reaction with a primary amine on a protein or other biomolecule, a stable amide bond is formed. This reaction is highly efficient at a slightly basic pH.

Cy5_NHS_Ester_Reaction Target Target Molecule (-NH₂) Conjugate Labeled Molecule (Stable Amide Bond) Target->Conjugate Nucleophilic Attack Cy5_NHS Cy5-NHS Ester Cy5_NHS->Conjugate NHS_Biproduct NHS Byproduct Cy5_NHS->NHS_Biproduct Leaving Group

Fig. 2: Amine labeling with Cy5 NHS ester.

Experimental Protocols

Below are generalized protocols for labeling proteins. Note that optimization of the dye-to-protein molar ratio is often necessary for desired labeling efficiency.

Protocol 1: Protein Labeling with this compound using EDC

Materials:

  • Protein solution in a suitable buffer (e.g., MES, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency and stability of the active intermediate)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare stock solutions of this compound, EDC, and Sulfo-NHS (if used) in an appropriate solvent.

  • Add EDC (and Sulfo-NHS) to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add the this compound to the reaction mixture. The molar ratio of dye to protein should be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the quenching buffer and incubating for 15-30 minutes.

  • Purify the labeled protein from excess dye and byproducts using a size-exclusion column.

Protocol 2: Protein Labeling with Cy5 NHS Ester

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL. If not already in a suitable buffer, exchange it into an amine-free buffer at a pH of 7.2-7.4.[16]

  • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[7][13][12]

  • Prepare a stock solution of Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[7][13]

  • Add the desired molar excess of the Cy5 NHS ester solution to the protein solution while gently vortexing.[13][12] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[16]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quench the reaction by adding the quenching buffer and incubating for 15-30 minutes.

  • Purify the labeled protein from unreacted dye using a size-exclusion column.[17]

Logical Workflow for Dye Selection

The decision between this compound and Cy5 NHS ester is contingent on the available functional groups on your target molecule.

Dye_Selection_Workflow Start Start: Identify Target Molecule's Functional Groups Has_Amine Primary Amines (-NH₂) Available? Start->Has_Amine Has_Carboxyl Carboxylic Acids (-COOH) Available? Has_Amine->Has_Carboxyl No Use_NHS Use Cy5 NHS Ester or Sulfo-Cy5 NHS Ester Has_Amine->Use_NHS Yes Use_Amine Use this compound with EDC Chemistry Has_Carboxyl->Use_Amine Yes No_Group Consider Alternative Labeling Chemistry Has_Carboxyl->No_Group No End Proceed with Labeling Protocol Use_NHS->End Use_Amine->End No_Group->End

Fig. 3: Decision workflow for choosing the appropriate Cy5 dye.

References

A Head-to-Head Comparison: Sulfo-Cy5 Amine vs. DyLight 649 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical step in ensuring the success of protein labeling for a wide array of applications, from immunoassays to cellular imaging. This guide provides an objective comparison of two popular far-red fluorescent dyes: Sulfo-Cy5 amine and DyLight 649. We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols to aid in your experimental design.

Key Performance Characteristics: A Side-by-Side Look

Both Sulfo-Cy5 and DyLight 649 are spectrally similar to Cy5, making them compatible with instrumentation equipped for this popular dye.[1][2] They are commonly used in their amine-reactive forms, typically as N-hydroxysuccinimide (NHS) esters, which efficiently label primary amines (e.g., lysine residues) on proteins to form stable covalent amide bonds.[3][4][5]

Here's a summary of their key properties:

PropertySulfo-Cy5DyLight 649Reference
Excitation Maximum (nm) ~646 - 649~652[1][2]
Emission Maximum (nm) ~662 - 670~673[1][2][6]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~250,000[1][2][]
Quantum Yield ~0.20 - 0.28Not specified, but generally marketed as high[6][]
Reactive Group Amine (often as NHS ester)Amine (NHS ester)[5][8]
Solubility High water solubility due to sulfonate groupsGood water solubility[2][]

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[1] While the molar extinction coefficients are similar, a higher quantum yield in DyLight 649 would result in greater brightness.[1]

Experimental Data Insights

While a direct protein labeling comparison is scarce, a study comparing DyLight 647 (spectrally similar to 649) and Cy5 for labeling single-stranded DNA revealed that DyLight 647 exhibited a reduced magnitude of sequence-dependent fluorescence intensity variation compared to Cy5.[9][10][11] The fluorescence intensity of Cy5 dropped by approximately 65% from the brightest to the least bright sequence, whereas DyLight 647's intensity dropped by about 40%.[9][10] This suggests that DyLight dyes may offer more consistent and reliable quantification in certain applications.

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound (as an NHS ester) and DyLight 649 NHS ester. Optimization is often necessary for specific proteins and applications.

Protein Preparation (Applicable to both dyes)
  • Buffer Exchange: The protein should be in an amine-free buffer at a pH of 8.0-9.0 for optimal labeling.[8][12] A common choice is 0.1 M sodium bicarbonate or 0.05 M sodium borate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed, for example, by dialysis or using a desalting column.

  • Protein Concentration: The recommended protein concentration is typically between 1-10 mg/mL.

Dye Preparation (Applicable to both dyes)
  • Reconstitution: Immediately before use, dissolve the amine-reactive dye (NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][8]

  • Moisture Sensitivity: NHS esters are moisture-sensitive.[3][12] It is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation and to use fresh, high-quality anhydrous solvent.[3][12]

Labeling Reaction
  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[1][13] Over-labeling can lead to protein precipitation and/or quenching of the fluorescence.[8]

  • Reaction Incubation: Add the calculated amount of dissolved dye to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[1][3]

Purification of the Labeled Protein
  • Removal of Unreacted Dye: After the incubation, it is essential to remove any non-reacted dye. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[1][3]

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[3] The addition of a carrier protein like BSA (0.1%) can help to prevent denaturation and sticking to storage tubes.[13]

Characterization of the Conjugate

To determine the degree of labeling (DOL), measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm). The DOL can then be calculated using the Beer-Lambert law. An optimal DOL for antibodies is typically between 2 and 10.[8]

Visualizing the Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage Protein_Solution Protein in Amine-Free Buffer (pH 8.0-9.0) Reaction Incubate 1 hour at Room Temperature (Protected from Light) Protein_Solution->Reaction Dye_Solution Dissolved Amine-Reactive Dye (DMSO or DMF) Dye_Solution->Reaction Purification Remove Unreacted Dye (e.g., Desalting Column) Reaction->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein Storage Store at 4°C or -20°C (Protected from Light) Labeled_Protein->Storage

Caption: A generalized workflow for protein labeling with amine-reactive fluorescent dyes.

Covalent Bond Formation

The reaction between the NHS ester of the dye and a primary amine on the protein results in a stable amide bond.

CovalentBondFormation Reactants Dye-NHS Ester + Protein-NH₂ Reaction_Step + Reactants->Reaction_Step Products Dye-CO-NH-Protein + NHS Reaction_Step->Products pH 8.0-9.0

Caption: Amine-reactive labeling chemistry forming a stable amide bond.

Conclusion

The choice between this compound and DyLight 649 will depend on the specific demands of the experiment. Both are excellent far-red dyes that are well-suited for a variety of protein labeling applications. While they share similar spectral characteristics, the available data suggests that DyLight 649 may offer advantages in terms of photostability and reduced environment-dependent fluorescence variation. For applications requiring high sensitivity, quantitative accuracy, or prolonged imaging, DyLight 649 may be the superior choice. However, for many standard applications, the well-characterized Sulfo-Cy5 remains a reliable and cost-effective option. It is always recommended to empirically test and optimize the labeling conditions for your specific protein and application.

References

A Researcher's Guide to Validating Sulfo-Cy5 Amine Conjugation to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is paramount for a wide range of applications, from immunoassays to cellular imaging. Sulfo-Cy5 amine, a water-soluble and bright far-red fluorescent dye, is a popular choice for labeling proteins, peptides, and other molecules containing primary amines. This guide provides a comprehensive overview of the methods used to validate this conjugation process, alongside a comparison with common alternative dyes, supported by experimental data and detailed protocols.

Core Validation Technique: Determining the Degree of Substitution (DOS)

The most critical parameter for validating the conjugation of Sulfo-Cy5 to a biomolecule is the Degree of Substitution (DOS), also known as the Dye-to-Protein (D/P) ratio. This value represents the average number of dye molecules conjugated to each biomolecule. An optimal DOS is crucial; under-labeling can result in a weak signal, while over-labeling can lead to self-quenching of the fluorescent signal and may impair the biomolecule's function. For most antibodies, an optimal DOS is typically between 2 and 10.

The DOS is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength of maximum absorbance for most proteins, used to determine the protein concentration.

  • ~650 nm: The wavelength of maximum absorbance for Sulfo-Cy5, used to determine the dye concentration.

It is essential to purify the conjugate from any unconjugated "free" dye before measuring the absorbance to ensure an accurate DOS calculation. Common purification methods include size-exclusion chromatography, such as using a Sephadex G-25 column.[1]

Experimental Protocol: Sulfo-Cy5 NHS Ester Conjugation and Validation

This protocol provides a general guideline for conjugating Sulfo-Cy5 NHS ester to a protein, such as an IgG antibody, and subsequently validating the conjugation.

Materials:

  • Biomolecule (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[2][3]

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the biomolecule for reaction with the dye.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[4]

  • Conjugation Reaction:

    • Add a calculated molar excess of the Sulfo-Cy5 NHS ester solution to the biomolecule solution. A common starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.[5]

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column to separate the labeled biomolecule from the unconjugated dye.[1]

    • Collect the fractions containing the colored, labeled biomolecule.

  • Validation (DOS Calculation):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax).

    • Calculate the protein concentration using the Beer-Lambert law:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is typically around 0.05).

        • εprotein is the molar extinction coefficient of the biomolecule at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (~250,000 cm-1M-1).[5]

    • Calculate the DOS:

      • DOS = Dye Concentration / Protein Concentration

Alternative Validation Methods

While UV-Vis spectroscopy is the most common method, other techniques can provide further validation:

  • Fluorescence Spectroscopy: Can confirm the presence of the fluorophore and assess its spectral properties after conjugation.

  • Mass Spectrometry (MS): Can be used to determine the exact molecular weight of the conjugate, thereby confirming the number of dye molecules attached. This is particularly useful for smaller biomolecules like peptides.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate labeled from unlabeled biomolecules and to assess the purity of the conjugate.

Comparison of Sulfo-Cy5 with Alternative Far-Red Dyes

Several other far-red fluorescent dyes are available for amine labeling. The choice of dye can significantly impact the brightness and photostability of the resulting conjugate. Below is a comparison of Sulfo-Cy5 with popular alternatives.

PropertySulfo-Cy5Alexa Fluor 647DyLight 650ATTO 647N
Excitation Max (nm) ~649-650[5]~650-652[5]~652-654~646[6]
Emission Max (nm) ~666-670[5][6]~665-670[5][6]~672-673~664[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[5][6]~239,000 - 270,000[5][6]~250,000~150,000[6]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[2][6][7][8]0.33[6]Not readily available, but generally higher than Cy50.65[6]
Photostability Less photostable[5]More photostable[5]Generally more photostable than Cy5[9]High photostability[10]
Self-Quenching Prone to self-quenching at high DOS[5]Minimal self-quenching[5]Less prone to self-quenching than Cy5Low tendency for aggregation[8]

Key Takeaways from the Comparison:

  • Brightness: ATTO 647N exhibits the highest quantum yield, suggesting it will form the brightest conjugates. Alexa Fluor 647 also offers a higher quantum yield and is generally brighter than Sulfo-Cy5, especially at higher degrees of labeling where Sulfo-Cy5 is more prone to self-quenching.[5]

  • Photostability: Alexa Fluor 647 and ATTO 647N are significantly more photostable than Sulfo-Cy5, making them better choices for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.[5]

  • Cost: Sulfo-Cy5 is often a more cost-effective option than Alexa Fluor and ATTO dyes.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Biomolecule (2-10 mg/mL in amine-free buffer) Conjugation Mix & Incubate (1 hour at RT) Protein_Prep->Conjugation Dye_Prep Prepare Sulfo-Cy5 NHS Ester (10 mg/mL in DMSO/DMF) Dye_Prep->Conjugation Purify Size-Exclusion Chromatography (e.g., Sephadex G-25) Conjugation->Purify

Figure 1: General workflow for conjugating Sulfo-Cy5 NHS ester to a biomolecule.

Validation_Workflow Purified_Conjugate Purified Sulfo-Cy5 Conjugate Spectrophotometry Measure Absorbance (A280 and Amax) Purified_Conjugate->Spectrophotometry Calculation Calculate Concentrations (Protein and Dye) Spectrophotometry->Calculation DOS Determine Degree of Substitution (DOS) Calculation->DOS

Figure 2: Workflow for validating the conjugation by determining the Degree of Substitution (DOS).

References

Navigating the Crowded Spectrum: A Comparison Guide to Sulfo-Cy5 Amine's Spectral Overlap with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, the careful selection of fluorophores is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the spectral characteristics of Sulfo-Cy5 amine with other commonly used fluorophores, offering supporting data and methodologies to aid in experimental design and minimize spectral crosstalk.

This compound is a bright and photostable far-red fluorescent dye, making it a popular choice for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] However, in multicolor experiments, the emission of one fluorophore can bleed into the detection channel of another, a phenomenon known as spectral overlap or crosstalk. This can lead to false-positive signals and inaccurate quantification. Understanding and mitigating spectral overlap is therefore a critical aspect of experimental design.

Spectral Properties at a Glance: this compound vs. Common Fluorophores

To facilitate the selection of appropriate fluorophore combinations, the following table summarizes the excitation and emission maxima of this compound alongside other widely used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound 646 [1]662 [1]
FITC495[3][4][5]519[3][4]
TRITC557[6]576[6]
Texas Red596[7]615[7]
Alexa Fluor 488496[8]519[8]
Alexa Fluor 594590[9][10]617[10]
Alexa Fluor 647650[11]665
DAPI359461
Hoechst 33342361497

Visualizing Spectral Overlap

The degree of spectral overlap dictates the potential for crosstalk between two fluorophores. The following diagrams, generated using the DOT language, illustrate the spectral relationship between this compound and two other common fluorophores.

cluster_0 Minimal Spectral Overlap Sulfo-Cy5_Ex Sulfo-Cy5 Ex (646 nm) Sulfo-Cy5_Em Sulfo-Cy5 Em (662 nm) Sulfo-Cy5_Ex->Sulfo-Cy5_Em Excitation -> Emission FITC_Ex FITC Ex (495 nm) FITC_Em FITC Em (519 nm) FITC_Ex->FITC_Em Excitation -> Emission

Minimal spectral overlap between this compound and FITC.

cluster_1 Significant Spectral Overlap Sulfo-Cy5_Ex Sulfo-Cy5 Ex (646 nm) Sulfo-Cy5_Em Sulfo-Cy5 Em (662 nm) Sulfo-Cy5_Ex->Sulfo-Cy5_Em Excitation -> Emission AF647_Ex Alexa Fluor 647 Ex (650 nm) AF647_Em Alexa Fluor 647 Em (665 nm) AF647_Ex->AF647_Em Excitation -> Emission

Significant spectral overlap between this compound and Alexa Fluor 647.

As illustrated, the emission spectrum of this compound shows minimal overlap with the emission of FITC, making them a suitable pair for multicolor imaging with standard filter sets. Conversely, the excitation and emission spectra of this compound and Alexa Fluor 647 are very similar, which will result in significant crosstalk that requires spectral unmixing or compensation to resolve.

Experimental Protocol for Determining Spectral Overlap

To empirically determine the level of spectral overlap in a specific experimental setup, the following protocol can be adapted for use with a spectrophotometer, spectrofluorometer, or a flow cytometer.

Objective: To measure the emission spectrum of a single fluorophore and quantify its bleed-through into other detection channels.

Materials:

  • Spectrophotometer, spectrofluorometer, or flow cytometer with appropriate lasers and detectors.

  • Cuvettes (for spectrophotometer/spectrofluorometer) or appropriate tubes (for flow cytometer).

  • Samples stained with a single fluorophore (e.g., cells labeled with a this compound-conjugated antibody).

  • Unstained control sample.

  • Phosphate-buffered saline (PBS) or appropriate buffer.

Methodology:

  • Instrument Setup:

    • Power on the instrument and allow it to warm up according to the manufacturer's instructions.

    • Configure the software to acquire data across the desired spectral range or in the specific detector channels relevant to the fluorophores being used in the multicolor panel.

  • Blank Measurement:

    • For spectrophotometry/spectrofluorometry, fill a cuvette with the buffer used for your samples (e.g., PBS) and record a blank measurement to subtract background fluorescence.

    • For flow cytometry, run an unstained sample to set the baseline fluorescence and establish negative populations.

  • Single-Color Control Measurement:

    • Prepare a sample containing only one fluorophore (e.g., cells stained with this compound).

    • For spectrophotometry/spectrofluorometry, place the sample in the instrument and acquire the full emission spectrum when excited at the fluorophore's maximum excitation wavelength.

    • For flow cytometry, run the single-stained sample and record the signal intensity in all detectors of interest.

  • Data Analysis:

    • Spectrophotometer/Spectrofluorometer: Plot the emission spectrum of the fluorophore. Overlay the emission spectra of other fluorophores to be used in the panel to visually assess the degree of overlap. The overlap integral can be calculated for a quantitative measure.

    • Flow Cytometry: Analyze the data from the single-stained control. The signal detected in channels other than the primary channel for that fluorophore represents the spectral spillover. This spillover value can be used to calculate a compensation matrix to correct for crosstalk in multicolor samples.

  • Repeat for All Fluorophores:

    • Repeat steps 3 and 4 for each fluorophore that will be used in the multicolor experiment.

Logical Workflow for Assessing Spectral Overlap:

A Prepare Single-Stained Samples (One for each fluorophore) E Acquire Data for Each Single-Stained Sample A->E B Prepare Unstained Control D Acquire Blank/Unstained Data B->D C Set up Instrument (Spectrophotometer or Flow Cytometer) C->D D->E F Analyze Emission Spectra / Quantify Spillover E->F G Determine Fluorophore Compatibility & Calculate Compensation (if needed) F->G

References

Performance of Sulfo-Cy5 amine in different microscopy techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy5 amine, a widely used far-red fluorescent dye, with its key alternatives. We will delve into its performance across various microscopy techniques, supported by experimental data and detailed protocols to inform your selection process.

Performance Characteristics: A Quantitative Comparison

This compound is a sulfonated cyanine dye, a modification that significantly enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers.[1][2][3] It is a bright and photostable fluorophore, though its performance, particularly in demanding applications, is often compared to other far-red dyes. The following table summarizes the key photophysical properties of this compound and its common alternative, Alexa Fluor 647.

PropertyThis compoundAlexa Fluor 647DyLight 649
Excitation Maximum (nm) ~646[2][3]~650~654
Emission Maximum (nm) ~662[2][3]~668~673
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[2]~270,000~250,000
Quantum Yield ~0.28[2]~0.33~0.30
Photostability GoodExcellentVery Good
Brightness HighVery HighHigh
Water Solubility HighHighHigh

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including the molecule to which they are conjugated and the buffer conditions. The values presented here are for the unconjugated dyes and should be considered as a general guide.

Performance in Microscopy Techniques

Confocal Microscopy

This compound is well-suited for confocal microscopy due to its excitation and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[4] Its brightness and photostability allow for the acquisition of high-quality images with good signal-to-noise ratios. However, for experiments requiring extended imaging times or intense laser illumination, Alexa Fluor 647 is often favored due to its superior photostability.[5]

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) and related techniques demand fluorophores with specific photoswitching characteristics. Sulfo-Cy5 and its spectrally similar counterpart, Cy5, are widely used in STORM.[6][7] They can be induced to "blink" under specific buffer conditions and laser illumination, allowing for the localization of individual molecules to reconstruct a super-resolved image. While effective, Alexa Fluor 647 is often considered the gold standard for dSTORM (direct STORM) due to its excellent photoswitching properties, including a high photon output per switching event and a low duty cycle.[6]

Experimental Protocols

Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the general procedure for labeling proteins with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of Sulfo-Cy5.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is often used.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~646 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Immunofluorescence Staining

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Sulfo-Cy5 conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the Sulfo-Cy5 conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

STORM Imaging

This protocol outlines the key steps for performing dSTORM imaging with Sulfo-Cy5 labeled samples.

Materials:

  • Labeled sample (as prepared in the immunofluorescence protocol)

  • STORM imaging buffer (typically contains an oxygen scavenging system like GLOX and a thiol like mercaptoethylamine - MEA)[6]

Procedure:

  • Sample Preparation: Prepare the immunolabeled sample as described above.

  • Microscope Setup: Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence. A high-power laser (e.g., 647 nm) is required for photoswitching.

  • Imaging Buffer: Just before imaging, replace the PBS with a freshly prepared STORM imaging buffer.

  • Image Acquisition:

    • Use a low-power 647 nm laser to locate the region of interest.

    • Increase the laser power to induce the blinking of the Sulfo-Cy5 molecules.

    • Acquire a time series of thousands of images, capturing the stochastic fluorescence of individual molecules.

  • Image Reconstruction: Process the acquired image series with a localization software to determine the precise coordinates of each blinking event and reconstruct the super-resolved image.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Microscopy cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Sulfo-Cy5 Secondary Antibody Incubation primary_ab->secondary_ab confocal Confocal Imaging secondary_ab->confocal storm STORM Imaging secondary_ab->storm

Caption: Immunofluorescence workflow from sample preparation to imaging.

Conclusion

This compound is a versatile and reliable far-red fluorescent dye suitable for a range of microscopy applications. Its high water solubility simplifies conjugation to biomolecules, and its spectral properties are advantageous for minimizing background fluorescence. While it performs well in confocal and super-resolution microscopy, for applications demanding the highest photostability and brightness, alternatives like Alexa Fluor 647 may offer superior performance. The choice of fluorophore should ultimately be guided by the specific requirements of the experiment, including the imaging modality, the desired resolution, and the duration of image acquisition.

References

A Researcher's Guide to Far-Red Dyes: Comparing Sulfo-Cy5 Amine, Alexa Fluor 647, and DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical step in ensuring the accuracy and reliability of imaging and flow cytometry experiments. In the far-red spectrum, Sulfo-Cy5 amine, Alexa Fluor 647, and DyLight 650 are prominent choices. This guide provides an objective comparison of their brightness and photostability, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

Performance at a Glance: A Quantitative Comparison

The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, the resistance to irreversible fading upon light exposure, is crucial for experiments requiring long acquisition times. The following table summarizes the key photophysical properties of this compound, Alexa Fluor 647, and DyLight 650.

PropertyThis compoundAlexa Fluor 647DyLight 650
Excitation Max (nm) ~646~650~652
Emission Max (nm) ~662~665~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000~250,000
Fluorescence Quantum Yield (Φ) 0.280.33Not specified
Relative Brightness HighVery HighHigh
Photostability GoodExcellentVery Good

Note: The brightness of DyLight 650 cannot be definitively calculated without a specific quantum yield value. However, with a molar extinction coefficient comparable to the others, its brightness is expected to be high.[1]

In-Depth Comparison

Brightness:

Brightness is a key factor for achieving a high signal-to-noise ratio, especially when detecting low-abundance targets. It is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

  • This compound exhibits a very high molar extinction coefficient and a good quantum yield, resulting in bright fluorescence.[2][3][]

  • Alexa Fluor 647 is renowned for its exceptional brightness, stemming from a combination of a high extinction coefficient and a high quantum yield.[5]

Photostability:

Photostability is critical for imaging techniques that involve prolonged or intense illumination, such as confocal microscopy and super-resolution microscopy.

  • This compound is a member of the cyanine dye family. While it offers good performance, traditional cyanine dyes can be susceptible to photobleaching.[1][8]

  • Alexa Fluor 647 is widely recognized for its superior photostability compared to conventional cyanine dyes like Cy5.[5] This increased photostability allows for longer exposure times and more robust quantitative analysis.

  • DyLight 650 is also engineered for enhanced photostability, offering a significant advantage over older generations of fluorescent dyes.[1][7][8]

Experimental Protocols

To empirically evaluate and compare the performance of these far-red dyes in your own laboratory setting, the following protocols for immunofluorescence staining and photobleaching measurement can be adapted.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for staining cells with fluorescently labeled antibodies.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture & Seeding fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing Steps primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (with Sulfo-Cy5, Alexa Fluor 647, or DyLight 650 conjugate) wash1->secondary_ab wash2 8. Washing Steps secondary_ab->wash2 mounting 9. Mounting wash2->mounting imaging 10. Fluorescence Microscopy mounting->imaging

Caption: A typical workflow for immunofluorescence staining.

Methodology:

  • Cell Preparation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

    • If targeting intracellular antigens, permeabilize the cell membrane with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for at least 30 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the secondary antibody conjugated to this compound, Alexa Fluor 647, or DyLight 650, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for the far-red spectrum.

Photobleaching Measurement Protocol

This protocol describes a method to quantify the photostability of fluorescent dyes.

Photobleaching_Experiment cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis prep_solution 1. Prepare Dye Solutions (Equal Optical Density) mount_sample 2. Mount Sample on Microscope Slide prep_solution->mount_sample locate_roi 3. Locate Region of Interest (ROI) mount_sample->locate_roi initial_image 4. Acquire Initial Image (t=0) locate_roi->initial_image continuous_illumination 5. Continuous Illumination of ROI initial_image->continuous_illumination time_lapse 6. Acquire Time-Lapse Images continuous_illumination->time_lapse measure_intensity 7. Measure Fluorescence Intensity in ROI time_lapse->measure_intensity normalize_data 8. Normalize Intensity to Initial Value measure_intensity->normalize_data plot_decay 9. Plot Fluorescence Decay Curve normalize_data->plot_decay calculate_half_life 10. Calculate Photobleaching Half-Life plot_decay->calculate_half_life

Caption: Workflow for a photobleaching experiment.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the fluorescent dyes to be compared at a concentration that yields a similar initial fluorescence intensity under the microscope.

    • Alternatively, use cells stained with antibodies conjugated to the different dyes.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a region of interest (ROI).

    • Acquire an initial image at time zero.

    • Continuously illuminate the ROI with the excitation laser at a constant power.

    • Acquire a series of images at regular time intervals (e.g., every 5-10 seconds) for a defined duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is indicative of the photobleaching rate. A slower decay signifies higher photostability.

    • The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from the decay curve.

Conclusion

The choice between this compound, Alexa Fluor 647, and DyLight 650 will ultimately depend on the specific demands of the experiment. For applications requiring the utmost brightness and photostability, such as super-resolution microscopy or the detection of very low abundance targets, Alexa Fluor 647 is a well-established and excellent choice. DyLight 650 also offers very good performance with enhanced photostability. This compound remains a widely used and effective far-red dye that provides a bright signal for many standard applications. For critical experiments, it is always recommended to perform a direct comparison of the dyes under your specific experimental conditions.

References

Cost-effectiveness of Sulfo-Cy5 amine compared to other fluorescent dyes.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Sulfo-Cy5 Amine and Other Amine-Reactive Far-Red Fluorescent Dyes for Research and Drug Development

In the fields of biological research and drug development, the selection of appropriate fluorescent probes is paramount for generating sensitive and reliable data. Far-red fluorescent dyes are particularly valuable due to reduced autofluorescence from biological samples in this region of the spectrum.[1] This guide provides a detailed comparison of the cost-effectiveness of this compound and its spectrally similar, amine-reactive counterparts, primarily Alexa Fluor™ 647 and DyLight™ 650. The comparison focuses on key performance metrics and includes experimental protocols for independent verification.

Performance and Cost Comparison

The "cost-effectiveness" of a fluorescent dye is not determined by price alone but by a combination of its price and performance. A dye that is brighter and more photostable may allow for the use of lower concentrations, leading to cost savings and reduced background in experimental assays. The following table summarizes the key photophysical properties and approximate pricing for Sulfo-Cy5, Alexa Fluor™ 647, and DyLight™ 650. Sulfo-Cy5 is a water-soluble version of the Cy5 dye, with sulfonate groups that enhance its hydrophilicity and reduce aggregation in aqueous solutions.[2][3]

PropertySulfo-Cy5 / Cy5Alexa Fluor™ 647DyLight™ 650
Excitation Max (nm) ~649~650[4]~652[5]
Emission Max (nm) ~666 - 670[2]~665[4]~672[5]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~250,000[1]~239,000[4]~250,000[5][6]
Quantum Yield (Φ) ~0.2 - 0.28[]~0.33[4][8]High (not specified)[6]
Relative Brightness Bright[1]Very Bright[4][9]Bright[10][11]
Photostability Moderate, less stable than Alexa Fluor 647[12][13][14]High, very photostable[4][9][12]High[11]
Reactive Group Amine or NHS EsterNHS EsterNHS Ester
Approximate Price (USD/1 mg) $110 - $136 (Amine)[1][15]$620 (NHS Ester)[16]$433 (NHS Ester)[17]

Note: Prices are subject to change and may vary between suppliers. The prices listed are for amine-reactive versions (NHS ester or free amine) suitable for labeling proteins. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

Detailed Experimental Protocols

To allow for independent verification of dye performance, standardized protocols for antibody labeling and photostability comparison are provided below.

Protocol 1: Antibody Labeling with Amine-Reactive Dyes (NHS Ester)

This protocol describes a general method for covalently labeling the primary amines (e.g., lysine residues) of an IgG antibody with an N-hydroxysuccinimidyl (NHS) ester functionalized dye.[18]

Materials:

  • IgG antibody (1-2 mg/mL) in an amine-free buffer (e.g., 1X PBS, pH 7.4).

  • Amine-reactive dye (Sulfo-Cy5 NHS ester, Alexa Fluor™ 647 NHS ester, or DyLight™ 650 NHS ester).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[19][20]

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS.[21] Adjust the antibody concentration to 2 mg/mL in the reaction buffer.

  • Dye Preparation: Allow the vial of dye NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[18] This solution should be used immediately.[22]

  • Labeling Reaction: Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 8:1 to 12:1 dye-to-antibody). The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[20]

  • Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column.[21] The first colored band to elute is the labeled antibody.

  • Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (e.g., ~650 nm).[21] The formula is: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF_280) × ε_dye] Where A_dye and A_280 are the absorbances, ε_protein and ε_dye are the molar extinction coefficients, and CF_280 is the dye's correction factor at 280 nm.

Protocol 2: Photostability Comparison of Labeled Antibodies

This protocol provides a method for comparing the photostability of different fluorescent dyes conjugated to antibodies using fluorescence microscopy.[23]

Materials:

  • Antibody conjugates prepared using Protocol 1.

  • Microscope slide and coverslip.

  • Antifade mounting medium (optional, but recommended for establishing a baseline).

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive camera.[1]

Procedure:

  • Sample Preparation: Prepare a slide with cells or tissue stained with the fluorescently labeled antibody. Alternatively, a purified solution of the labeled antibody can be immobilized on a slide.

  • Image Acquisition Setup:

    • Set the excitation wavelength to the absorption maximum of the dyes.

    • Use a consistent and defined laser power for all samples to ensure a fair comparison.[24]

    • Set the emission detection to capture the peak fluorescence.

  • Photobleaching Experiment:

    • Locate a region of interest.

    • Record an initial image (time t=0).

    • Continuously illuminate the sample with the excitation laser.[23]

    • Acquire images at regular intervals (e.g., every 10-20 seconds) until the fluorescence intensity has significantly decreased.[25]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image using software like ImageJ.[25]

    • Normalize the intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity against time.

    • The resulting curve represents the photobleaching rate. A slower decay indicates higher photostability.[23] The photobleaching half-life (t½), the time for the fluorescence to decrease to 50% of its initial value, can be calculated for a quantitative comparison.[23]

Visualizing Workflows and Pathways

Diagrams created using Graphviz illustrate common experimental workflows and the context in which these dyes are used.

G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & QC Ab Antibody Solution (Amine-free buffer) Mix Mix Dye and Antibody (pH 8.3-8.5) Ab->Mix Dye Reactive Dye (NHS Ester in DMSO) Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC QC Spectrophotometry (Calculate DOL) SEC->QC Store Store Conjugate (-20°C) QC->Store

Caption: Workflow for Antibody Conjugation with Amine-Reactive Dyes.

G cluster_cell Cellular Context Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 2. Signal Antibody Primary Ab Receptor->Antibody Kinase2 Kinase B Kinase1->Kinase2 3. Cascade TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus 4. Enters Nucleus Ligand Ligand Ligand->Receptor 1. Binding & Activation FluorophoreAb Secondary Ab + Sulfo-Cy5 Antibody->FluorophoreAb Microscope Fluorescence Microscope FluorophoreAb->Microscope 5. Detection

Caption: Immunofluorescence Detection of a Signaling Pathway Protein.

Conclusion

The choice between Sulfo-Cy5, Alexa Fluor™ 647, and DyLight™ 650 depends on the specific requirements of the experiment and budget constraints.

  • This compound offers a significant cost advantage, making it an excellent choice for routine applications or when large quantities of dye are required.[1][15] Its water solubility is a key benefit for labeling sensitive proteins.[3][]

  • Alexa Fluor™ 647 is positioned as a premium reagent, offering superior photostability and brightness.[4][9][13] This can be critical for demanding applications such as super-resolution microscopy or when imaging rare targets, where maximizing signal and minimizing photobleaching is essential.[4]

  • DyLight™ 650 provides a balance of performance and price, with high brightness and good photostability, making it a strong competitor to both Sulfo-Cy5 and Alexa Fluor™ 647.[11][26]

For researchers, it is advisable to empirically test different dyes for their specific application. The protocols provided in this guide offer a framework for conducting such a head-to-head comparison to determine the most cost-effective solution for their research needs.

References

Validating the Degree of Labeling for Sulfo-Cy5 Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible labeling of biomolecules is paramount. The degree of labeling (DOL), or the average number of dye molecules conjugated to a protein, is a critical quality attribute that directly impacts the performance and reliability of fluorescently labeled reagents. An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and compromised biological activity of the conjugated molecule.[1][2][3][4] This guide provides a comprehensive comparison of methods for validating the DOL of Sulfo-Cy5 amine conjugates, presenting experimental protocols and comparative data with alternative dyes and validation techniques.

Spectrophotometric Determination of DOL for Sulfo-Cy5 Conjugates

The most common method for determining the DOL is through UV-Visible (UV-Vis) spectrophotometry.[4][5] This technique relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the dye in the conjugate solution. By measuring the absorbance at 280 nm (characteristic of proteins) and at the maximum absorbance of the dye, the DOL can be calculated.

Key Parameters for Accurate DOL Calculation

Accurate DOL determination is dependent on several key parameters. The molar extinction coefficient of the protein at 280 nm and the dye at its absorbance maximum (λmax) are essential. Additionally, a correction factor is required to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[4][5][6]

ParameterSymbolValue for Sulfo-Cy5
Molar Extinction Coefficientε_dye_250,000 M⁻¹cm⁻¹ at ~650 nm
Correction Factor (A₂₈₀/A_max_)CF~0.04 - 0.05
Maximum Absorbanceλ_max_~650 nm

Note: These values can vary slightly between different suppliers and buffer conditions. It is always recommended to consult the manufacturer's data sheet for the specific dye lot being used.

Experimental Protocol: DOL of a Sulfo-Cy5 Labeled Antibody

This protocol outlines the steps for determining the DOL of an antibody conjugated with a Sulfo-Cy5 NHS ester.

1. Materials:

  • Sulfo-Cy5 labeled antibody conjugate

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Purify the Conjugate: It is critical to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis against PBS.[6][7]

  • Prepare the Sample: Dilute the purified conjugate in PBS to a concentration that results in an absorbance reading at the dye's λmax between 0.1 and 1.0. This ensures the measurement is within the linear range of the spectrophotometer.[7]

  • Measure Absorbance:

    • Blank the spectrophotometer with PBS.

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance at the λmax of Sulfo-Cy5 (~650 nm) (A_max_).

  • Calculate the Degree of Labeling (DOL):

    • Corrected Protein Absorbance (A_prot_): A_prot_ = A₂₈₀ - (A_max_ × CF)

    • Molar Concentration of Protein ([Protein]): [Protein] = A_prot_ / ε_prot_ (For a typical IgG, ε_prot_ is ~210,000 M⁻¹cm⁻¹)[2]

    • Molar Concentration of Dye ([Dye]): [Dye] = A_max_ / ε_dye_

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Example Calculation: For a Sulfo-Cy5-IgG conjugate with A₂₈₀ = 0.85 and A_max_ = 0.50, and using a CF of 0.05:

  • A_prot_ = 0.85 - (0.50 × 0.05) = 0.825

  • [Protein] = 0.825 / 210,000 M⁻¹cm⁻¹ ≈ 3.93 µM

  • [Dye] = 0.50 / 250,000 M⁻¹cm⁻¹ = 2.00 µM

  • DOL = 2.00 µM / 3.93 µM ≈ 0.51

An optimal DOL for most antibodies is typically between 2 and 10, though this can vary depending on the specific application and the properties of the dye and protein.[2][7]

Comparison with Alternative Amine-Reactive Dyes

While Sulfo-Cy5 is a widely used dye, several alternatives are available. The principles for DOL determination remain the same, but the specific parameters differ.

Dye FamilyExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Correction Factor (A₂₈₀/A_max_)
Cyanine Dyes Sulfo-Cy5~650~670~250,000~0.04 - 0.05
Alexa Fluor Dyes Alexa Fluor 647~650~668~270,000~0.03
DyLight Dyes DyLight 650~652~672~250,000~0.04

Data compiled from various manufacturer datasheets. Values are approximate and can vary.

Alexa Fluor and DyLight dyes are often cited for their enhanced photostability and brightness compared to traditional cyanine dyes.[8][9] However, the methodology for DOL validation remains consistent across these dye families.

Workflow for DOL Calculation

The following diagram illustrates the general workflow for determining the DOL of a fluorescently labeled protein using spectrophotometry.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation DOL Calculation A Protein Labeling B Purification of Conjugate (e.g., Size-Exclusion Chromatography) A->B C Measure Absorbance at 280 nm (A₂₈₀) B->C D Measure Absorbance at Dye λmax (A_max_) B->D E Calculate Corrected Protein Absorbance C->E D->E F Calculate Molar Concentrations of Protein and Dye E->F G Calculate Degree of Labeling (DOL) F->G

Experimental workflow for DOL calculation.

Alternative Methods for DOL Validation

While UV-Vis spectrophotometry is a straightforward and widely accessible method, other techniques can provide more detailed information about the labeled conjugate.

MethodPrinciplesAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures bulk absorbance of the conjugate solution to determine average DOL.Rapid, simple, and requires standard laboratory equipment.Provides an average DOL for the entire population of molecules; does not give information on the distribution of labeling.
High-Performance Liquid Chromatography (HPLC) Separates labeled proteins based on hydrophobicity. The number and area of peaks can indicate different labeled species.[10][11][12]Can resolve different labeled species (e.g., DOL = 1, 2, 3...), providing information on the heterogeneity of the conjugate.[10]Requires more specialized equipment and expertise; can be more time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact labeled protein. The mass shift corresponds to the number of attached dye molecules.[13]Provides a precise measurement of the mass of each labeled species, allowing for unambiguous determination of the DOL distribution.[13]Requires expensive instrumentation and significant expertise in data analysis; may not be suitable for all proteins.

Relationship Between Validation Methods

The choice of validation method often depends on the specific requirements of the application and the available resources. The following diagram illustrates the relationship between these methods in terms of the level of detail they provide.

Validation_Methods A Average DOL (Bulk Measurement) B Distribution of Labeled Species C Precise Mass of Each Species X UV-Vis Spectrophotometry X->A Y HPLC X->Y Increasing Detail & Complexity Y->B Z Mass Spectrometry Z->C

Hierarchy of DOL validation methods.

References

Sulfo-Cy5 Amine: A Comparative Guide for Near-Infrared Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological imaging and diagnostics, the choice of a fluorescent dye is paramount to generating high-quality, reproducible data. For researchers working in the near-infrared (NIR) spectrum, Cyanine5 (Cy5) dyes have long been a popular choice due to their high extinction coefficients and emission wavelengths that minimize background autofluorescence from biological samples.[1] This guide provides a detailed comparison of Sulfo-Cy5 amine with other Cy5 derivatives and alternative NIR dyes, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

The primary characteristic that distinguishes Sulfo-Cy5 from its non-sulfonated counterpart is the addition of sulfonate groups.[2][3] These negatively charged moieties significantly enhance the dye's water solubility, a critical factor for bioconjugation in aqueous buffers.[2][4][5] This improved solubility reduces the tendency of the dye to aggregate, which can otherwise lead to fluorescence quenching and inconsistent labeling.[6][7]

Quantitative Performance Comparison

The selection of a fluorescent dye is often driven by its photophysical properties. The following table summarizes the key quantitative characteristics of this compound in comparison to other commonly used Cy5 derivatives and alternative NIR dyes.

PropertyThis compoundCy5 AmineAlexa Fluor 647iFluor 647DY-647IRDye® 800CW
Excitation Max (nm) ~646[8][9]~649~650~650~653~774
Emission Max (nm) ~662[8][9]~670~665~670~672~794
Extinction Coefficient (M⁻¹cm⁻¹) ~271,000[8][9]~250,000~270,000~250,000~250,000~240,000
Fluorescence Quantum Yield ~0.28[8][9]~0.27~0.33HighHigh~0.12
Water Solubility Excellent[4][5]Low[6]ExcellentGoodGoodGood
Key Advantage High water solubility, reducing aggregation[5][7]Established dye for various applicationsHigh photostability and brightnessHigh photostability and brightness[10]Similar performance to Cy5[10]Lower background for in vivo imaging[11]

Experimental Protocols: A Guide to Bioconjugation

The amine group on this compound allows for its conjugation to molecules containing electrophilic groups such as carboxylic acids or activated NHS esters.[8] However, a more common application involves using amine-reactive versions of Cy5 dyes, such as Sulfo-Cy5 NHS ester, to label proteins and antibodies through their primary amines (e.g., lysine residues).

Protocol: Labeling of IgG Antibodies with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for conjugating an amine-reactive Sulfo-Cy5 dye to an antibody.

1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS). The ideal pH for the labeling reaction is 8.3-9.0.[12][13] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. The recommended antibody concentration is >2 mg/mL.[12]

  • Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[14] This solution should be prepared fresh and protected from light.[12] For non-sulfonated Cy5 NHS ester, the use of an organic co-solvent is mandatory, whereas Sulfo-Cy5 NHS ester can often be used in entirely aqueous conditions due to its higher water solubility.[5][6]

2. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.5-9.0 using a 1 M sodium bicarbonate solution.[15]

  • While gently vortexing the antibody solution, slowly add the calculated amount of the dye stock solution. A molar excess of 5:1 to 20:1 (dye to protein) is a common starting point.[12] The optimal ratio should be determined empirically for each specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14]

3. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[5]

  • The purified conjugate should be stored at 4°C, protected from light. For long-term storage, -20°C is recommended.[8][16]

4. Characterization of the Conjugate:

  • The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye (~646 nm). The optimal DOL for most antibodies is between 2 and 10.[12]

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage a Prepare Antibody in Amine-Free Buffer (pH 8.3-9.0) c Mix Antibody and Dye Solutions a->c b Dissolve Sulfo-Cy5 NHS Ester in DMSO or DMF b->c d Incubate for 1-2 hours at Room Temperature c->d e Separate Conjugate from Free Dye (e.g., Gel Filtration) d->e f Determine Degree of Labeling (DOL) e->f g Store Conjugate at 4°C or -20°C f->g

Fig. 1: Experimental workflow for antibody conjugation.

Key Considerations for Dye Selection

Sulfo-Cy5 vs. Non-Sulfonated Cy5:

The primary advantage of this compound is its enhanced water solubility.[17][18] This property is particularly beneficial for labeling sensitive proteins that may be denatured by the organic co-solvents required for non-sulfonated Cy5 dyes.[7] Furthermore, the reduced aggregation of sulfonated dyes leads to brighter and more consistent labeling.[6] For applications where purification is performed by dialysis against an aqueous buffer, sulfonated cyanines are recommended to ensure the efficient removal of unreacted dye.[5]

Amine vs. NHS Ester Reactivity:

It is crucial to distinguish between this compound and Sulfo-Cy5 NHS ester. This compound possesses a primary amine, which can be used to react with electrophiles like carboxyl groups. In contrast, the NHS ester is an amine-reactive functional group designed to label primary amines on proteins and other biomolecules.[1][12] The choice between these two depends on the available functional groups on the target molecule.

Sulfo-Cy5 vs. Other Commercial Dyes:

While Sulfo-Cy5 offers excellent water solubility, other dyes like the Alexa Fluor and iFluor series are known for their superior photostability and quantum yields, resulting in brighter signals.[10][19] For in vivo imaging applications, dyes with longer emission wavelengths, such as IRDye® 800CW, can provide a better signal-to-noise ratio due to reduced tissue autofluorescence at these wavelengths.[11]

logical_relationship cluster_cy5 cluster_modifications Chemical Modifications cluster_properties Resulting Properties cluster_applications Application Implications cy5 Cy5 Core Structure sulfonation Addition of Sulfonate Groups cy5->sulfonation solubility Increased Water Solubility sulfonation->solubility aggregation Reduced Aggregation sulfonation->aggregation aq_labeling Aqueous Labeling Reactions solubility->aq_labeling sensitive_proteins Labeling of Sensitive Proteins solubility->sensitive_proteins bright_conjugates Brighter, More Consistent Conjugates aggregation->bright_conjugates

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. Sulfo-Cy5 amine, a fluorescent dye widely used in biological imaging and labeling, requires careful handling and disposal due to its potential environmental impact. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical is not disposed of down the drain or in regular solid waste. The primary directive for its disposal is to send it to an approved waste disposal plant. Adherence to proper laboratory waste management practices is crucial to protect both personnel and the environment.

Key Disposal Principles

The disposal of this compound must follow the hazardous waste regulations established by governmental bodies such as the U.S. Environmental Protection Agency (EPA). The core principle is to manage all waste streams containing this dye as hazardous chemical waste from the point of generation to its final disposal.

Quantitative Data for Chemical Waste Disposal

ParameterThreshold/ValueRegulation/GuidelineSignificance
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous waste40 CFR 262.15Maximum amount of hazardous waste that can be accumulated in a lab before it must be moved to a central storage area.
Acutely Hazardous Waste (P-list) SAA Limit ≤ 1 quart (liquid) or 1 kg (solid)40 CFR 262.15Stricter accumulation limit for highly toxic chemicals.
CERCLA Reportable Quantity (RQ) 1 to 5,000 lbs (substance-specific)40 CFR 302.4Quantity of a hazardous substance that, if released into the environment, must be reported to the National Response Center.[1][2]
Unlisted Hazardous Waste RQ (Toxicity Characteristic) 100 lbs40 CFR 302.4Reportable quantity for wastes that are not specifically listed but exhibit hazardous characteristics, such as toxicity.[1]
Hazardous Waste Concentration Threshold (Ecotoxic) Varies (e.g., <0.1% for some substances)University of York GuidelinesExample of concentration levels below which a substance may be considered non-hazardous for certain disposal routes.[3]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol outlines the detailed methodology for the collection, storage, and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE)

  • Hazardous waste labels

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused stock solutions, contaminated buffers, and materials from spill clean-ups.

    • Segregate this compound waste from all other waste streams. Do not mix it with non-hazardous waste or other types of hazardous waste (e.g., halogenated solvents).

  • Waste Collection:

    • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Solid Waste: Collect contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) in a separate, clearly labeled container for solid hazardous waste.

  • Container Management:

    • Ensure the waste container is made of a material compatible with this compound solutions.

    • Keep the container securely closed at all times, except when adding waste.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste solution.

      • The specific hazards: "Toxic," "Harmful," "Aquatic Hazard."

      • The accumulation start date (the date the first waste was added).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation.

    • Place the liquid waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Request for Disposal:

    • Monitor the amount of waste in the container. Do not exceed 75% of the container's capacity to prevent spills.

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Provide the EHS department with all necessary information about the waste as indicated on the label.

  • Emergency Procedures (Spills):

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.

    • Collect the contaminated absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area thoroughly.

    • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Sulfo_Cy5_Amine_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound is_liquid Is the waste liquid or solid? start->is_liquid collect_liquid Collect in Designated Liquid Waste Container is_liquid->collect_liquid Liquid collect_solid Collect in Designated Solid Waste Container is_liquid->collect_solid Solid label_container Label Container as Hazardous Waste (Contents, Hazards, Date) collect_liquid->label_container collect_solid->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa is_full Is the container full? store_saa->is_full continue_collection Continue Collecting Waste is_full->continue_collection No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup is_full->contact_ehs Yes continue_collection->store_saa end Waste Disposed of by Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Sulfo-Cy5 amine. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a fluorescent dye that requires careful handling to minimize exposure and ensure stability. While not classified as acutely toxic, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.Minimizes inhalation of airborne particles.
Engineering Controls
Control MeasureSpecificationRationale
Ventilation Handle in a well-ventilated laboratory. A chemical fume hood is recommended for handling the solid powder and preparing stock solutions.Minimizes inhalation exposure to dust or vapors.
Eye Wash Station An operational and easily accessible eye wash station should be in the immediate vicinity.For immediate flushing in case of eye contact.
Safety Shower A safety shower should be readily available.For immediate decontamination in case of large-scale skin contact.
Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound.

ParameterSpecification
Storage Temperature -20°C.[2][3]
Light Sensitivity Store in the dark. Avoid prolonged exposure to light.[3][4]
Moisture Store in a desiccated environment.[3][4]
Shipping Condition Shipped at ambient temperature.[2]
Shelf Life 24 months from receipt when stored correctly.[3][4]

Operational Plan: Protein Labeling with this compound

This compound contains a primary amine group that can be conjugated to carboxyl groups on proteins using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability of the active intermediate.[5]

Detailed Experimental Protocol: Protein Conjugation

This protocol outlines the steps for conjugating this compound to a protein with available carboxyl groups (e.g., on aspartic acid or glutamic acid residues).

Materials:

  • Protein to be labeled (in a suitable buffer, pH 4.5-5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain extraneous amines or carboxylates.

  • Activation of Protein Carboxyl Groups:

    • Warm EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the protein is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate, which will be visibly colored and will elute first.

Experimental Workflow Diagram

experimental_workflow Protein Labeling with this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Activation Buffer activation Activate Protein Carboxyls with EDC/Sulfo-NHS protein_prep->activation reagent_prep Prepare fresh EDC, Sulfo-NHS, and Dye Solutions reagent_prep->activation conjugation Add this compound and Incubate activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purify Purify Conjugate via Size-Exclusion Chromatography quenching->purify collect Collect Labeled Protein Fractions purify->collect

Caption: Workflow for protein conjugation with this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Collect all aqueous solutions containing this compound, including reaction mixtures and purification fractions, in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour any solutions containing the dye down the drain.[6]

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

Waste Container Labeling

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to neutralize or treat the dye waste unless you are following a specifically approved institutional protocol.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 740.97 g/mol [2]
Excitation Maximum (λex) 646 nm[2][3][7]
Emission Maximum (λem) 662 nm[2][3][7]
Molar Extinction Coefficient (ε) 271,000 M⁻¹cm⁻¹[2][3][7]
Fluorescence Quantum Yield (Φ) 0.28[2]
Solubility Water, DMF, DMSO, Alcohols[2][7]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.